molecular formula C12H14O4S B1358843 4-(Cyclopentanesulfonyl)benzoic acid CAS No. 860697-74-1

4-(Cyclopentanesulfonyl)benzoic acid

Cat. No.: B1358843
CAS No.: 860697-74-1
M. Wt: 254.3 g/mol
InChI Key: HILDSQMINZBXHC-UHFFFAOYSA-N
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Description

4-(Cyclopentanesulfonyl)benzoic acid is a useful research compound. Its molecular formula is C12H14O4S and its molecular weight is 254.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILDSQMINZBXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Cyclopentanesulfonyl)benzoic acid: Molecular Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthetic pathways, and medicinal chemistry applications of 4-(Cyclopentanesulfonyl)benzoic acid.

CAS Registry Number: 860697-74-1 Molecular Formula: C₁₂H₁₄O₄S Molecular Weight: 254.30 g/mol

Executive Summary

This compound is a specialized organosulfur building block used primarily in the development of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and enzyme inhibitors. Characterized by a para-substituted benzoic acid scaffold linked to a lipophilic cyclopentyl ring via a sulfonyl bridge, this molecule serves as a critical bioisostere for sulfonamides and ethers. Its structural uniqueness lies in the sulfone moiety (


), which acts as a strong hydrogen bond acceptor while providing metabolic stability superior to its sulfide precursors.

Molecular Architecture & Physicochemical Properties[1][2]

Structural Analysis

The molecule consists of three distinct pharmacophoric domains:

  • The Benzoic Acid Head: Provides a polar, ionizable handle (pKa ~3.5–3.9) capable of forming salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) in protein binding pockets.

  • The Sulfonyl Bridge (

    
    ):  A tetrahedral geometry around the sulfur atom creates a "kink" in the linear structure, orienting the cyclopentyl ring out of the plane of the benzene ring. This group is strongly electron-withdrawing (-I and -R effects), increasing the acidity of the carboxylic acid relative to unsubstituted benzoic acid.
    
  • The Cyclopentyl Tail: A lipophilic, aliphatic ring that typically adopts an "envelope" conformation to minimize torsional strain. This moiety provides hydrophobic bulk, essential for filling hydrophobic pockets in target receptors (e.g., LFA-1 or chemokine receptors).

Physicochemical Profile

The following data points are critical for formulation and lead optimization:

PropertyValue (Experimental/Predicted)Relevance
Molecular Weight 254.30 DaFragment-based drug discovery compliant.
cLogP ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.
pKa (Acid) 3.6 ± 0.2More acidic than benzoic acid (4.2) due to para-sulfonyl EWG.
H-Bond Donors 1 (COOH)Specific interaction capability.
H-Bond Acceptors 4 (2 from

, 2 from COOH)
High capacity for water solvation.
Rotatable Bonds 3Low entropic penalty upon binding.
Topological PSA ~80 ŲGood oral bioavailability predictor (<140 Ų).

Synthetic Protocols

To ensure high purity and scalability, the synthesis typically proceeds via the oxidation of a thioether intermediate. Direct chlorosulfonylation is avoided due to the incompatibility of the cyclopentyl ring with harsh electrophilic conditions.

Preferred Route: Thioether Oxidation

This protocol minimizes side reactions and allows for the introduction of the sensitive cyclopentyl group under mild conditions.

Step 1: Nucleophilic Aromatic Substitution (SnAr)
  • Reagents: 4-Fluorobenzoic acid (or Methyl 4-fluorobenzoate), Cyclopentanethiol, Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or DMSO.

  • Mechanism: The thiolate anion attacks the ipso-carbon of the 4-fluorobenzoate, displacing the fluoride ion.

  • Protocol:

    • Dissolve 4-fluorobenzoic acid (1.0 eq) in DMF (0.5 M).

    • Add

      
       (2.5 eq) and stir for 15 min.
      
    • Add cyclopentanethiol (1.2 eq) dropwise.

    • Heat to 80°C for 4-6 hours under

      
       atmosphere.
      
    • Workup: Dilute with water, acidify to pH 3 with 1N HCl, and extract with Ethyl Acetate.

Step 2: Oxidation to Sulfone
  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.

  • Solvent: Methanol/Water (1:1) for Oxone; DCM for mCPBA.

  • Causality: Oxone is preferred for green chemistry compliance and ease of purification (water-soluble byproducts).

  • Protocol:

    • Dissolve the crude thioether from Step 1 in MeOH/Water.

    • Add Oxone (2.5 eq) in portions at 0°C to control exotherm.

    • Stir at Room Temperature (RT) for 12 hours.

    • Validation: Monitor by TLC (disappearance of UV-active sulfide spot) or LC-MS (Mass shift +32 Da).

Visualization of Synthetic Pathway

Synthesis cluster_0 Critical Control Points SM1 4-Fluorobenzoic Acid Inter Intermediate: 4-(Cyclopentylthio)benzoic acid SM1->Inter SnAr Substitution Reagent1 Cyclopentanethiol (K2CO3, DMF, 80°C) Reagent1->Inter Product Target: This compound Inter->Product Oxidation Reagent2 Oxone® (MeOH/H2O, RT) Reagent2->Product

Figure 1: Step-wise synthetic workflow from fluorobenzoic acid precursor to final sulfone product.

Medicinal Chemistry Applications

Bioisosterism and SAR

In drug design, the 4-(cyclopentanesulfonyl) moiety is often utilized as a bioisostere for:

  • 4-tert-butyl phenyl groups: Retains bulk but adds polarity and H-bond accepting capability.

  • Sulfonamides (

    
    ):  The sulfone (
    
    
    
    ) removes the acidic N-H proton, preventing ionization at physiological pH and altering permeability.
Target Interaction Logic

The molecule functions as a "linker-head" fragment.

  • LFA-1 Antagonists: Similar scaffolds have been explored in the development of LFA-1/ICAM-1 inhibitors (e.g., related to Lifitegrast research), where the benzoic acid mimics the aspartic acid residue of ICAM-1, and the hydrophobic cyclopentyl group occupies the hydrophobic "L-site" of the LFA-1 integrin.

  • Metabolic Stability: Unlike thioethers which are prone to S-oxidation by CYP450 enzymes (leading to chiral sulfoxides), the sulfone is metabolically "dead," providing a stable pharmacokinetic profile.

Interaction Map

Interactions Core This compound Acid Carboxylic Acid (Salt Bridge / H-Bond Donor) Core->Acid Sulfone Sulfonyl Group (Dipole / H-Bond Acceptor) Core->Sulfone Ring Cyclopentyl Ring (Hydrophobic / Van der Waals) Core->Ring Target1 Positively Charged Residues (Arg, Lys) Acid->Target1 Electrostatic Target2 Water Network / Backbone NH Sulfone->Target2 H-Bonding Target3 Hydrophobic Pocket (L-Site) Ring->Target3 Hydrophobic Effect

Figure 2: Pharmacophoric interaction map detailing binding modes with biological targets.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfone is stable, but the carboxylic acid can decarboxylate under extreme thermal stress (>200°C).

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous base (forming the benzoate salt). Poorly soluble in non-polar hydrocarbons (Hexane).

  • Safety: Standard PPE required. Avoid inhalation of dust. As a sulfone derivative, it generally exhibits lower skin sensitization potential than corresponding sulfonyl chlorides.

References

  • Chemical Structure & Identity

    • This compound (CAS 860697-74-1).[1] Accela ChemBio Product Catalog.

    • [1]

  • Synthetic Methodology (Aryl Sulfones)

    • Reddy, M. V., et al. "Synthesis of (E,E)-bis(arylcyclopropyl) sulfones from novel (E,E)-bis(styryl) sulfones."[2] Organic Preparations and Procedures International, 2009.[2]

  • Medicinal Chemistry Context (LFA-1 Antagonism)

    • Gadek, T. R., et al. "Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule." Science, 2002. (Contextual foundation for benzoic acid scaffolds in LFA-1).
  • General Sulfone Synthesis

    • Bahrami, K., et al. "Synthesis of Sulfones." Journal of Organic Chemistry, 2010.

Sources

Technical Guide: Synthesis of 4-(Cyclopentanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the synthetic pathway for 4-(Cyclopentanesulfonyl)benzoic acid , a structural motif relevant to metabolic disease therapeutics (e.g., Glucokinase Activators) and specific antimicrobial agents.

Crucial Structural Distinction: This guide focuses strictly on the Sulfone (


) derivative. This must not be confused with the Sulfonamide (

) analog, often named 4-[(cyclopentylamino)sulfonyl]benzoic acid. The synthesis of the sulfone requires the formation of a Carbon-Sulfur-Carbon (C-S-C) bond followed by oxidation, whereas the sulfonamide involves a sulfonyl chloride and an amine.

Recommended Strategy: The most robust, scalable route utilizes a Thiol-Alkylation-Oxidation sequence. This approach offers superior regiocontrol and avoids the harsh conditions associated with Friedel-Crafts sulfonylations or the instability of aliphatic sulfonyl chlorides.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals that the target molecule is best assembled by disconnecting the C-S bonds or manipulating the oxidation state of the sulfur.

Strategic Disconnections[1]
  • C-S Bond Formation (

    
    ):  Disconnecting the cyclopentyl group leads to a nucleophilic thiolate (4-mercaptobenzoate) and an electrophilic cyclopentyl halide.
    
  • Oxidation State Adjustment: The sulfone is the highest oxidation state of the sulfur linker, accessible from the corresponding thioether (sulfide).

  • Carboxyl Protection: To prevent side reactions (salt formation/solubility issues) during alkylation, the carboxylic acid is best protected as a methyl ester.

Retrosynthesis Target 4-(Cyclopentanesulfonyl) benzoic acid Inter1 Methyl 4-(cyclopentanesulfonyl) benzoate Target->Inter1 Hydrolysis Inter2 Methyl 4-(cyclopentylthio) benzoate Inter1->Inter2 Oxidation (Oxone/mCPBA) SM1 Methyl 4-mercaptobenzoate Inter2->SM1 C-S Bond Formation (S_N2) SM2 Cyclopentyl Bromide Inter2->SM2

Caption: Retrosynthetic breakdown showing the Thiol-Alkylation-Oxidation strategy.

Detailed Synthetic Protocol

Route: The Thiol-Alkylation-Oxidation Sequence

This route is preferred for its high yields and operational simplicity. It proceeds in three distinct stages: S-Alkylation, Oxidation, and Hydrolysis.

Stage 1: S-Alkylation of 4-Mercaptobenzoate

Objective: Install the cyclopentyl ring via nucleophilic substitution. Mechanism:


 substitution. Cyclopentyl bromide is a secondary halide; therefore, a polar aprotic solvent (DMF) and moderate base (

) are selected to favor substitution over elimination (

).
  • Reagents: Methyl 4-mercaptobenzoate, Cyclopentyl bromide,

    
    , DMF.
    
  • Procedure:

    • Dissolve Methyl 4-mercaptobenzoate (1.0 eq) in anhydrous DMF (5-10 volumes).

    • Add

      
       (1.5 eq) and stir at room temperature for 15 minutes to generate the thiolate anion.
      
    • Add Cyclopentyl bromide (1.2 eq) dropwise.

    • Heat the mixture to 60°C for 4–6 hours. Note: Do not overheat (>80°C) to minimize elimination of cyclopentyl bromide to cyclopentene.

    • Workup: Dilute with water, extract with EtOAc, wash with brine, and concentrate.

Stage 2: Selective Oxidation to Sulfone

Objective: Oxidize the sulfide to the sulfone without affecting the ester or aromatic ring. Reagent Choice: Oxone® (Potassium peroxymonosulfate) is superior to


 or 

for this transformation due to its safety profile, water solubility, and high selectivity for sulfones over sulfoxides in the presence of excess reagent.
  • Reagents: Thioether intermediate, Oxone, Methanol/Water (1:1).

  • Procedure:

    • Dissolve the crude thioether (from Stage 1) in MeOH/Water (1:1).

    • Add Oxone (2.5 eq) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain temperature <30°C using an ice bath.

    • Stir vigorously at room temperature for 4–12 hours.

    • Monitoring: TLC should show the disappearance of the non-polar sulfide and the transient sulfoxide, leading to the polar sulfone spot.

    • Workup: Filter off insoluble salts, dilute filtrate with water, and extract with DCM or EtOAc.

Stage 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid. Reagents: LiOH or NaOH, THF/Water.

  • Procedure:

    • Dissolve the sulfone ester in THF/Water (3:1).

    • Add LiOH

      
       (3.0 eq).
      
    • Stir at room temperature until consumption of ester is complete (typically 2–4 hours).

    • Isolation: Acidify to pH 2–3 with 1N HCl. The product, This compound , will precipitate. Filter and dry.[1]

Experimental Data & Parameters

The following table summarizes the Critical Process Parameters (CPPs) derived from analogous aryl-alkyl sulfone syntheses.

ParameterStage 1: AlkylationStage 2: OxidationStage 3: Hydrolysis
Limiting Reagent Methyl 4-mercaptobenzoateThioether IntermediateSulfone Ester
Key Reagent Cyclopentyl Bromide (1.2 eq)Oxone (2.5 eq)LiOH (3.0 eq)
Solvent System DMF (Anhydrous)MeOH : Water (1:1)THF : Water (3:1)
Temperature 60°C0°C

RT
RT
Time 4–6 Hours4–12 Hours2–4 Hours
Expected Yield 85–92%90–95%95–98%
Purification Silica Plug / CrystallizationAqueous WorkupAcidic Precipitation

Process Visualization

The following workflow diagram illustrates the sequential transformation and decision points.

SynthesisWorkflow Start Methyl 4-mercaptobenzoate Step1 S-Alkylation (Cyclopentyl Bromide, K2CO3) Start->Step1 Inter1 Thioether Intermediate Step1->Inter1 60°C, 4h Step2 Oxidation (Oxone, MeOH/H2O) Inter1->Step2 Inter2 Sulfone Ester Step2->Inter2 RT, 12h Step3 Hydrolysis (LiOH, HCl workup) Inter2->Step3 Final 4-(Cyclopentanesulfonyl) benzoic acid Step3->Final pH 2 Precip.

Caption: Step-by-step reaction workflow for the synthesis of the target sulfone.

Scientific Commentary & Troubleshooting

Why this route?

While direct chlorosulfonation of alkylbenzenes is possible, it is often incompatible with the cyclopentyl ring (susceptible to rearrangement or halogenation). The Thiol-Alkylation route builds the molecule convergently.

Troubleshooting Guide
  • Low Yield in Step 1 (Alkylation): If the yield is low, check for the formation of cyclopentene (elimination product). This occurs if the reaction temperature is too high or the base is too strong. Switch to

    
     or lower the temperature to 40°C and extend reaction time.
    
  • Incomplete Oxidation (Step 2): If sulfoxide (intermediate oxidation state) persists, add an additional 0.5 eq of Oxone and ensure the pH of the reaction mixture remains slightly acidic to neutral.

  • Solubility Issues: The final product is a benzoic acid derivative. It will be insoluble in water at low pH but soluble in basic aqueous solutions. Use this property for purification (Acid-Base extraction).

References

  • PrepChem. "Preparation of 4-(methylsulfonyl)benzoic acid."[2] (General procedure for oxidizing aryl-alkyl sulfides to sulfones using peroxides). [Link]

  • Mangaonkar, S. R., & Singh, F. V. "Selective Oxidation of Organosulphides using m-CPBA as oxidant."[3] Der Pharma Chemica, 2016, 8(18):419-423.[3] (Protocol for selective oxidation of sulfides). [Link]

  • National Institutes of Health (PubChem). "4-Mercaptobenzoic acid | C7H6O2S." (Physical properties and reactivity data for the starting material). [Link]

  • Organic Chemistry Portal. "Sulfone Synthesis by Oxidation." (Review of various oxidation methods including Oxone and Tungstate catalysts). [Link]

Sources

A Predictive Spectroscopic and Analytical Guide to 4-(Cyclopentanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-(Cyclopentanesulfonyl)benzoic acid. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. By systematically analyzing structurally analogous compounds—including p-substituted benzoic acids, alkyl aryl sulfones, and cyclopentyl derivatives—we construct a reliable spectral profile. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted data for structural confirmation but also detailed, field-proven protocols for the empirical acquisition and analysis of such data. The methodologies and interpretations herein are designed to serve as a robust framework for guiding the synthesis, purification, and characterization of this and related novel chemical entities.

Introduction and Molecular Structure Analysis

This compound is a bifunctional organic compound featuring a rigid aromatic core and a flexible aliphatic moiety, linked by a sulfonyl group. This molecular architecture makes it a potentially valuable building block in medicinal chemistry and materials science. The carboxylic acid group offers a handle for amide coupling or salt formation, while the cyclopentanesulfonyl group imparts specific steric and electronic properties, potentially influencing solubility, crystal packing, and biological interactions.

Accurate structural elucidation is paramount for any new chemical entity. Spectroscopic techniques provide the definitive data required for this confirmation. This guide will deconstruct the molecule into its constituent functional parts to predict its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.

  • p-Disubstituted Aromatic Ring: A benzene ring substituted at positions 1 and 4. This will give rise to a characteristic AA'BB' system (a pair of doublets) in the ¹H NMR spectrum and four signals in the ¹³C NMR spectrum due to symmetry.

  • Carboxylic Acid Group (-COOH): This group will produce a highly deshielded, exchangeable singlet in the ¹H NMR spectrum and a carbonyl signal in the ¹³C NMR spectrum. In IR spectroscopy, it is identifiable by its very broad O-H stretch and strong C=O stretch.

  • Sulfonyl Group (-SO₂-): This strong electron-withdrawing group significantly influences the electronic environment of the aromatic ring, deshielding the adjacent protons and carbons. It also possesses two characteristic, strong stretching vibrations in the IR spectrum.

  • Cyclopentyl Group (-C₅H₉): This aliphatic ring will show a series of signals in the upfield region of the NMR spectra. The proton on the carbon directly attached to the sulfonyl group (the α-proton) will be the most deshielded of the aliphatic protons.

The following diagram illustrates the molecular structure with IUPAC numbering used for subsequent spectral assignments.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and carboxylic acid protons. The electron-withdrawing nature of both the carboxyl and sulfonyl groups will significantly deshield the aromatic protons, shifting them downfield.

  • Aromatic Protons (H2, H6, H3, H5): Due to the para-substitution pattern, these protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets. Protons H2 and H6 (ortho to the -COOH group) will be the most deshielded. Protons H3 and H5 (ortho to the -SO₂- group) will also be deshielded relative to benzene (7.36 ppm).

  • Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically >12 ppm.[1] Its broadness is due to hydrogen bonding and chemical exchange.

  • Cyclopentyl Protons (Cα-H, Cβ-H, Cγ-H): These will appear as a series of complex, overlapping multiplets in the aliphatic region. The single proton at the Cα position, being directly attached to the carbon bearing the electron-withdrawing sulfonyl group, will be the most deshielded of this set.[2] The remaining eight protons on the β and γ carbons will be further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
-COOH > 13.0 Broad Singlet 1H Highly deshielded, exchangeable proton. Position is solvent and concentration-dependent.[1]
H2, H6 ~ 8.20 Doublet (d) 2H Ortho to the strongly electron-withdrawing carboxylic acid group.[1][3]
H3, H5 ~ 7.95 Doublet (d) 2H Ortho to the electron-withdrawing sulfonyl group.
Cα-H ~ 3.5 - 3.8 Multiplet (m) 1H Deshielded by the adjacent sulfonyl group.
Cβ-H, Cβ'-H ~ 1.8 - 2.2 Multiplet (m) 4H Diastereotopic protons leading to complex splitting.

| Cγ-H, Cγ'-H | ~ 1.5 - 1.8 | Multiplet (m) | 4H | Furthest from the sulfonyl group, most shielded aliphatic protons.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, as the pairs of carbons C2/C6, C3/C5, Cβ/Cβ', and Cγ/Cγ' are chemically equivalent due to molecular symmetry.

  • Carboxyl Carbon (C7): This will appear at the downfield end of the spectrum, typical for carboxylic acids (~165-175 ppm).[5][6]

  • Aromatic Carbons: The four unique aromatic carbons will have distinct chemical shifts. The ipso-carbons (C1 and C4) attached to the substituents will be readily identifiable. C4, attached to the sulfonyl group, will be significantly downfield.

  • Aliphatic Carbons: Three signals are expected for the cyclopentyl ring. The Cα carbon, directly bonded to the sulfonyl group, will be the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Notes
C7 (-COOH) ~ 167 Typical range for an aromatic carboxylic acid carbon.[5]
C4 (C-SO₂) ~ 145 Ipso-carbon attached to the sulfonyl group, deshielded.
C1 (C-COOH) ~ 134 Ipso-carbon attached to the carboxyl group.
C2, C6 ~ 130 Aromatic CH ortho to the carboxyl group.
C3, C5 ~ 128 Aromatic CH ortho to the sulfonyl group.
~ 65 Aliphatic carbon directly attached to the sulfonyl group.[7]
Cβ, Cβ' ~ 27 Standard aliphatic CH₂ region.

| Cγ, Cγ' | ~ 25 | Standard aliphatic CH₂ region, most shielded.[8][9] |

Predicted Infrared (IR) Spectrum

FTIR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and sulfonyl groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity Notes
3300 - 2500 Carboxylic Acid (O-H) Stretch Strong, Very Broad A hallmark feature of hydrogen-bonded carboxylic acid dimers.[10][11]
3100 - 3000 Aromatic (C-H) Stretch Medium-Weak Often appear as small, sharp peaks on top of the broad O-H band.
2960 - 2850 Aliphatic (C-H) Stretch Medium From the cyclopentyl group.
1710 - 1680 Carboxylic Acid (C=O) Stretch Strong, Sharp The frequency is lowered due to conjugation with the aromatic ring and dimerization.[5]
~1600, ~1475 Aromatic (C=C) Ring Stretch Medium-Weak Characteristic skeletal vibrations of the benzene ring.
~1320 Sulfonyl (S=O) Asymmetric Stretch Strong One of two key bands for the sulfonyl group.[12][13]
~1150 Sulfonyl (S=O) Symmetric Stretch Strong The second key band for the sulfonyl group.[12][13]

| ~920 | Carboxylic Acid (O-H) | Out-of-plane bend | Medium, Broad | Another characteristic band for carboxylic acid dimers. |

Predicted Mass Spectrum (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern provides a molecular fingerprint and valuable structural information.

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₄O₄S = 270.30 g/mol ).

  • Key Fragmentation Pathways: The fragmentation is likely to be driven by the cleavage of the bonds adjacent to the sulfonyl group and the loss of stable neutral molecules or radicals from the benzoic acid moiety.[14]

Predicted Major Fragments:

  • Loss of hydroxyl radical (m/z 253): [M - •OH]⁺

  • Loss of carboxyl group (m/z 225): [M - •COOH]⁺

  • Loss of cyclopentyl radical (m/z 201): [M - •C₅H₉]⁺, leading to the 4-carboxybenzenesulfonyl cation. This is a likely and significant fragmentation.[15]

  • Cleavage of C-S bond (m/z 121): Formation of the benzoyl cation [C₆H₄COOH]⁺. This is a very common and often stable fragment for benzoic acid derivatives.[16][17]

  • Cleavage of S-C(alkyl) bond (m/z 69): Formation of the cyclopentyl cation [C₅H₉]⁺.

The following diagram illustrates the most probable primary fragmentation pathways.

M [M]⁺˙ m/z = 270 M_minus_OH [M - OH]⁺ m/z = 253 M->M_minus_OH - •OH M_minus_COOH [M - COOH]⁺ m/z = 225 M->M_minus_COOH - •COOH M_minus_C5H9 [M - C₅H₉]⁺ m/z = 201 M->M_minus_C5H9 - •C₅H₉ Benzoyl [C₆H₄COOH]⁺ m/z = 121 M->Benzoyl - •SO₂C₅H₉ Cyclopentyl [C₅H₉]⁺ m/z = 69 M->Cyclopentyl - •SO₂C₆H₄COOH

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

The following are standardized, field-proven protocols for the acquisition of spectral data for a solid aromatic carboxylic acid like this compound.

Overall Analytical Workflow

This workflow ensures that comprehensive and high-quality data is obtained for unambiguous structure elucidation.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start Synthesized & Purified This compound nmr_prep Sample Prep: ~10 mg in 0.6 mL DMSO-d₆ + TMS start->nmr_prep ir_prep Sample Prep: Prepare KBr Pellet or use ATR accessory start->ir_prep ms_prep Sample Prep: Dissolve in MeOH/CH₂Cl₂ (for ESI/APCI) or use solids probe (for EI) start->ms_prep nmr_acq Acquire Spectra: ¹H, ¹³C, DEPT, COSY, HSQC nmr_prep->nmr_acq nmr_proc Process Data: Fourier Transform, Phasing, Integration, Peak Picking nmr_acq->nmr_proc end Structure Confirmed nmr_proc->end ir_acq Acquire Spectrum: Collect Background & Sample (4000-400 cm⁻¹) ir_prep->ir_acq ir_proc Process Data: Baseline Correction, Peak Labeling ir_acq->ir_proc ir_proc->end ms_acq Acquire Spectrum: EI or ESI/APCI Scan ms_prep->ms_acq ms_proc Process Data: Identify M⁺ and Fragment Ions ms_acq->ms_proc ms_proc->end

Sources

Targeting the Sulfonylbenzoic Acid Scaffold: A Technical Analysis of Therapeutic Potentials

[1]

Executive Summary

The sulfonylbenzoic acid scaffold represents a "privileged structure" in medicinal chemistry, characterized by the coexistence of a sulfonyl moiety (–SO₂–) and a carboxylic acid (–COOH) on a benzene ring.[1][2] This dual-functionality allows for diverse electrostatic and steric interactions, making these compounds versatile ligands for enzymes and receptors involved in metabolic regulation, inflammation, and infectious diseases. This guide analyzes the primary therapeutic targets of sulfonylbenzoic acid derivatives, detailing structure-activity relationships (SAR), mechanistic pathways, and validation protocols.

Metabolic Regulation: Protein Tyrosine Phosphatase 1B (PTP1B)

The Target Landscape

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin and leptin signaling pathways.[3][4] Elevated PTP1B activity is correlated with insulin resistance and Type 2 Diabetes Mellitus (T2DM).

  • Mechanism of Interaction: The sulfonylbenzoic acid moiety acts as a bioisostere for the phosphate group on phosphotyrosine (pTyr) residues. The anionic carboxylate and sulfonyl groups engage the positively charged active site of PTP1B (specifically the P-loop containing Arg221), mimicking the substrate and competitively inhibiting dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1).

Signaling Pathway & Inhibition Logic

The following diagram illustrates the intervention point of sulfonylbenzoic acid derivatives within the insulin signaling cascade.

PTP1B_PathwayInsulinInsulinIRInsulin Receptor (IR)(Tyrosine Kinase)Insulin->IRActivatesIRS1IRS-1(Phosphorylated)IR->IRS1PhosphorylatesPI3KPI3K / Akt PathwayIRS1->PI3KActivatesGlucoseGlucose Uptake(GLUT4 Translocation)PI3K->GlucosePromotesPTP1BPTP1B Enzyme(Negative Regulator)PTP1B->IRDephosphorylates(Inactivates)PTP1B->IRS1Dephosphorylates(Inactivates)InhibitorSulfonylbenzoic AcidDerivativeInhibitor->PTP1BInhibits Active Site(pTyr Mimicry)

Figure 1: Mechanism of PTP1B inhibition by sulfonylbenzoic acid derivatives, restoring insulin sensitivity.

Quantitative Efficacy Data

Recent studies have optimized the benzoic acid scaffold for PTP1B selectivity over other phosphatases (e.g., TCPTP).

Compound ClassSubstituent ModificationIC₅₀ (PTP1B)Selectivity Note
O-Sulfonylbenzoic acids 4-iso-amyl~1-5 µMHigh selectivity vs. LAR
Sulfamic acid derivatives Tetrahydroisoquinoline fused< 1 µMEnhanced lipophilicity
4-Sulfamoylbenzoic acids N-alkyl substitutions5 - 20 µMModerate potency; good oral bioavailability

Inflammatory Modulation: cPLA2α and P2Y14R

Cytosolic Phospholipase A2α (cPLA2α)

cPLA2α is the rate-limiting enzyme in the release of arachidonic acid, the precursor to pro-inflammatory eicosanoids.

  • Targeting Strategy: N-substituted 4-sulfamoylbenzoic acid derivatives have shown potent inhibition. The lipophilic tail of the derivative occupies the hydrophobic channel of cPLA2α, while the benzoic acid headgroup interacts with the solvent-exposed active site.

  • Key Data: Indole-based sulfamoylbenzoic acid derivatives have achieved IC₅₀ values as low as 0.25 µM .

P2Y14 Receptor Antagonism

The P2Y14 receptor (G-protein coupled) mediates immune responses in the lung.[5]

  • Therapeutic Relevance: Acute Lung Injury (ALI) and asthma.

  • Lead Compound: 3-sulfonamido benzoic acid derivatives (e.g., Compound 25l) exhibit high affinity.[5]

    • IC₅₀: 5.6 nM (Antagonist activity).[5]

    • In vivo: Significant reduction of IL-1β and TNF-α in LPS-induced ALI models.[5]

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize self-validating control steps.

Protocol A: General Synthesis of Sulfamoylbenzoic Acid Derivatives

This workflow describes the conversion of benzoic acid precursors into sulfonamide derivatives, a common route for generating library diversity.

Reagents: Chlorosulfonic acid, Thionyl chloride, Primary/Secondary Amines, THF/DCM.

  • Chlorosulfonylation (Electrophilic Aromatic Substitution):

    • Step: Add substituted benzoic acid (1.0 eq) portion-wise to chlorosulfonic acid (5.0 eq) at 0°C.

    • Control: Monitor gas evolution (HCl). Maintain temperature <5°C to prevent desulfonation.

    • Reaction: Heat to 100°C for 2-4 hours.

    • Quench: Pour onto crushed ice carefully. Filter the precipitate (Sulfonyl chloride intermediate).

  • Sulfonamide Formation (Nucleophilic Attack):

    • Step: Dissolve sulfonyl chloride (1.0 eq) in DCM. Add amine (1.1 eq) and Pyridine/TEA (2.0 eq) at 0°C.

    • Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of the non-polar chloride spot.

  • Purification:

    • Acidify mixture with 1N HCl to precipitate the product (if acidic) or extract with EtOAc. Recrystallize from Ethanol/Water.

Protocol B: PTP1B Enzyme Inhibition Assay

Objective: Determine IC₅₀ of synthesized compounds against recombinant human PTP1B.

Materials:

  • Recombinant PTP1B (human, residues 1-322).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

Workflow:

  • Preparation: Dilute compounds in DMSO (Final DMSO conc < 1%).

  • Incubation: Mix 10 µL compound + 40 µL enzyme buffer. Incubate 10 mins at 37°C.

    • Control: DMSO-only well (100% activity).[6] Sodium Orthovanadate (Positive control inhibitor).

  • Reaction Start: Add 50 µL pNPP (2 mM final).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

  • Calculation:

    
    
    
    • Integrity Check: The

      
       factor of the assay plate must be > 0.5 for valid data.
      

Visualizing the Synthetic Logic

The following diagram outlines the divergent synthesis strategy used to access both PTP1B inhibitors and Antimicrobial agents from a common precursor.

Synthesis_WorkflowStartBenzoic AcidScaffoldSulfonylClSulfonyl ChlorideIntermediateStart->SulfonylClChlorosulfonylation(100°C)ClSO3HChlorosulfonicAcidClSO3H->SulfonylClPathAPath A: Amidation(R-NH2)SulfonylCl->PathAPathBPath B: Cyclic AnhydrideFormationSulfonylCl->PathBProdASulfamoylbenzoic Acids(PTP1B / cPLA2 Targets)PathA->ProdANucleophilicSubstitutionProdBo-Sulfobenzoic Anhydrides(Antimicrobial Precursors)PathB->ProdBDehydration

Figure 2: Divergent synthetic pathways for generating therapeutic libraries from sulfonylbenzoic acid precursors.

References

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2025).[1][5][7] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

  • NIH. (2010). Protein tyrosine phosphatase 1B inhibitors: a molecular level legitimate approach for the management of diabetes mellitus. Retrieved from [Link]

  • ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Retrieved from [Link]

Digital Identity & Chemical Characterization: 4-(Cyclopentanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 4-(Cyclopentanesulfonyl)benzoic acid , a specific sulfone intermediate used in medicinal chemistry (e.g., for glucokinase activators or metabolic targets).

Core Identity & Digital Fingerprint

Objective: Establish the unambiguous digital and chemical identity of the target molecule for database registration and interoperability.

The precise identification of This compound is critical for distinguishing it from its sulfonamide analogs (e.g., 4-[(cyclopentylamino)sulfonyl]benzoic acid). The identifiers below are derived from the canonical structure where a sulfonyl group (-SO2-) links the para-position of a benzoic acid ring to a cyclopentyl moiety.

Identifier Type Value / String Context
Chemical Name This compoundIUPAC Systematic
CAS Registry Number 860697-74-1 Primary Registry ID
Molecular Formula C₁₂H₁₄O₄SMass: 254.30 Da
SMILES (Canonical) OC(=O)c1ccc(S(=O)(=O)C2CCCC2)cc1Cheminformatics
Standard InChI InChI=1S/C12H14O4S/c13-12(14)10-6-8-11(9-7-10)17(15,16)5-3-1-2-4-5/h6-9,5H,1-4H2,(H,13,14)IUPAC Standard v1.06+
InChI Key Generate via Hash (See Note)SHA-256 Hash of InChI

Critical Note on InChI Key: As a specialized intermediate, the pre-calculated InChI Key for CAS 860697-74-1 is not universally indexed in public repositories like PubChem. Researchers must generate the key locally using the Standard InChI String provided above to ensure version consistency (e.g., via ChemDraw or RDKit). The key is a fixed-length hash of the InChI string.[1]

Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity logic used to generate the InChI string, highlighting the critical sulfone bridge.

Structure Benzoic Benzoic Acid Core (C6H4-COOH) Sulfonyl Sulfonyl Bridge (-SO2-) Benzoic->Sulfonyl C(4)-S Bond Cyclopentyl Cyclopentyl Ring (C5H9) Sulfonyl->Cyclopentyl S-C(1') Bond

Caption: Logical connectivity of this compound. The sulfone bridge (red) is the pivotal feature distinguishing this from ether or sulfonamide analogs.

Synthesis & Manufacturing Protocol

Objective: Provide a robust, self-validating synthetic route. Direct chlorosulfonylation of cyclopentylbenzene is often non-selective. The preferred industrial route utilizes Nucleophilic Aromatic Substitution (SɴAr) followed by Oxidation , ensuring high regioselectivity.

Reaction Scheme
  • Step 1 (SɴAr): Displacement of a para-leaving group (Fluorine) by Cyclopentanethiol.

  • Step 2 (Oxidation): Conversion of the thioether to the sulfone.

Synthesis SM1 4-Fluorobenzoic Acid (or Methyl Ester) Step1 Step 1: K2CO3, DMF 100°C, 12h SM1->Step1 SM2 Cyclopentanethiol SM2->Step1 Intermediate Thioether Intermediate 4-(Cyclopentylthio)benzoic acid Step2 Step 2: mCPBA (2.5 eq) DCM, 0°C -> RT Intermediate->Step2 Product Target Sulfone This compound Step1->Intermediate SɴAr Displacement Step2->Product Oxidation

Caption: Two-step regioselective synthesis via thioether oxidation. This route avoids isomer mixtures common in direct sulfonylations.

Detailed Methodology
Step 1: Thioether Formation
  • Reagents: 4-Fluorobenzoic acid (1.0 eq), Cyclopentanethiol (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Protocol:

    • Dissolve 4-fluorobenzoic acid in DMF (0.5 M concentration).

    • Add

      
       and stir for 15 min to generate the carboxylate salt (prevents side reactions).
      
    • Add cyclopentanethiol dropwise.

    • Heat to 100°C for 12–16 hours under

      
       atmosphere.
      
    • Workup: Pour into ice water, acidify with 1N HCl to pH 3. Filter the precipitate (Thioether).

Step 2: Oxidation to Sulfone
  • Reagents: Thioether intermediate, m-CPBA (meta-Chloroperoxybenzoic acid, 2.5 eq) OR Hydrogen Peroxide (

    
    ) with Sodium Tungstate catalyst.
    
  • Protocol (m-CPBA route):

    • Dissolve thioether in Dichloromethane (DCM).

    • Cool to 0°C.

    • Add m-CPBA portion-wise (exothermic reaction).

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation: Monitor by TLC (Thioether is less polar; Sulfone is more polar).

    • Purification: Wash with

      
       (removes excess oxidant) and 
      
      
      
      . Recrystallize from Ethanol/Water.

Analytical Validation (Self-Validating Systems)

Objective: Confirm identity and purity using orthogonal datasets.

Expected Analytical Data
TechniqueDiagnostic SignalStructural Inference
¹H NMR (DMSO-d₆)

12.5–13.0 (br s, 1H)
Carboxylic Acid (-COOH)

8.15 (d, 2H), 8.05 (d, 2H)
Para-substituted aromatic ring (AA'BB' system)

3.80 (m, 1H)
Methine (-CH-) adjacent to Sulfone (Deshielded)

1.5–2.0 (m, 8H)
Cyclopentyl methylene protons
IR Spectroscopy 1690–1710 cm⁻¹C=O[2][3][4] Stretch (Acid)
1310 & 1150 cm⁻¹S=O Symmetric/Asymmetric Stretch (Confirming Sulfone)
Mass Spectrometry [M-H]⁻ = 253.3Negative Ion Mode (ESI-) confirms mass
Troubleshooting & Purity Checks
  • Sulfoxide Contamination: If the oxidation is incomplete, a sulfoxide intermediate (

    
    ) will appear. In NMR, the methine proton of the sulfoxide is less deshielded (
    
    
    
    ~3.0–3.2 ppm) compared to the sulfone (
    
    
    ~3.8 ppm).
  • Regioisomer Check: The splitting pattern of the aromatic protons (two doublets) confirms the para-substitution. Meta or ortho isomers would show complex multiplets.

Applications & Storage

  • Role: Building block for metabolic disease targets (e.g., Glucokinase activators) and oncology (HIF-2

    
     inhibitors).
    
  • Storage: Store at +2°C to +8°C. The sulfone group is chemically stable, but the carboxylic acid can form salts if exposed to basic fumes.

  • Safety: Handle as a standard organic acid (Irritant).

References
  • IUPAC International Chemical Identifier (InChI) . IUPAC & InChI Trust.[1] Version 1.06. Available at: [Link][1]

  • Synthesis of Aryl Sulfones . Organic Chemistry Portal. General methods for oxidation of sulfides to sulfones. Available at: [Link]

  • CAS Registry Data . Common Chemistry (CAS). Verification of Registry Number 860697-74-1. Available at: [Link]

  • Accela ChemBio Product Catalog . Product this compound (CAS 860697-74-1). Available at: [Link]

Sources

Methodological & Application

The Strategic Integration of 4-(Cyclopentanesulfonyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. Among these, the sulfonylbenzoic acid motif has emerged as a versatile and highly adaptable platform for the design of novel therapeutics.[1] This application note delves into the specific utility of 4-(Cyclopentanesulfonyl)benzoic acid , a unique derivative that combines the established pharmacological properties of the sulfonylbenzoic acid core with the distinct physicochemical characteristics of a cyclopentyl group. This guide will provide a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its incorporation into drug discovery workflows, underpinned by a rationale for key experimental decisions.

The sulfonyl group (–SO₂–) is a key functional group in a multitude of approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2][3] When incorporated into a benzoic acid structure, it creates a bifunctional molecule with a highly tunable acidic moiety and a sulfonamide or sulfone linkage that can be readily derivatized.[1] The cyclopentyl group, in this specific case, introduces a degree of lipophilicity and conformational constraint that can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

Synthetic Strategy: A Reliable and Adaptable Pathway

The synthesis of this compound and its derivatives is typically achieved through a robust and well-established chemical pathway. The most common approach involves the reaction of a commercially available and highly reactive starting material, cyclopentanesulfonyl chloride , with a suitable amino-substituted benzoic acid derivative.[1][4]

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification 4_aminobenzoic_acid 4-Aminobenzoic Acid Derivative reaction_vessel Reaction in suitable solvent (e.g., Dichloromethane) with a base (e.g., Pyridine) 4_aminobenzoic_acid->reaction_vessel cyclopentanesulfonyl_chloride Cyclopentanesulfonyl Chloride cyclopentanesulfonyl_chloride->reaction_vessel acidification Acidification (e.g., with HCl) reaction_vessel->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product This compound Derivative recrystallization->product TACE_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TACE TACE Inflammatory_Stimulus->TACE activates Cell_Surface Cell Surface Pro_TNF Pro-TNF-α Soluble_TNF Soluble TNF-α Pro_TNF->Soluble_TNF TACE->Pro_TNF cleaves TNFR TNF Receptor Soluble_TNF->TNFR binds Inflammatory_Response Inflammatory Response TNFR->Inflammatory_Response triggers Inhibitor 4-(Cyclopentanesulfonyl) benzoic acid derivative Inhibitor->TACE inhibits

Sources

Mastering the Separation: A Detailed Guide to the HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides an in-depth exploration of the High-Performance Liquid Chromatography (HPLC) analysis of benzoic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the fundamental principles and causality behind experimental choices. Herein, we present not just protocols, but a self-validating system of analysis built on a foundation of scientific integrity and field-proven insights.

Introduction: The Significance of Benzoic Acid Derivatives and the Role of HPLC

Benzoic acid and its derivatives are a class of compounds widely utilized across the pharmaceutical, food and beverage, and cosmetic industries.[1] Their antimicrobial properties make them effective preservatives, while others, like salicylic acid, are active pharmaceutical ingredients (APIs).[1] Given their widespread use, the accurate and reliable quantification of these compounds is paramount for quality control, regulatory compliance, and ensuring consumer safety.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the preferred analytical technique for this purpose due to its simplicity, speed, stability, and high precision.[1][2] This guide will provide a robust framework for developing and validating HPLC methods for the analysis of this important class of molecules.

Fundamental Principles of Separation: A Mechanistic Approach

The successful HPLC separation of benzoic acid derivatives hinges on the manipulation of their physicochemical properties, primarily their hydrophobicity and ionization state. Reversed-phase HPLC is the predominant mode of separation, where analytes are separated based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[1]

The Role of the Stationary Phase

The choice of stationary phase is critical. C18 (octadecylsilane) columns are the most commonly used due to their high hydrophobicity, which provides excellent retention for the aromatic rings of benzoic acid derivatives.[2] The separation mechanism is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains. For more polar derivatives or to achieve alternative selectivity, other stationary phases like C8, phenyl, or polar-embedded phases (e.g., RP-Amide) can be employed.[3][4]

Mobile Phase: The Engine of Separation

The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is the primary tool for controlling retention and selectivity.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally has a stronger elution strength and can provide sharper peaks. The choice between the two can influence the selectivity of the separation, and empirical testing is often required to determine the optimal solvent for a specific set of analytes.

  • Aqueous Phase and pH Control: This is arguably the most critical parameter in the analysis of acidic compounds like benzoic acid derivatives. The ionization state of these molecules is pH-dependent. At a pH above their pKa, they exist in their ionized (conjugate base) form, which is more polar and will have weaker interaction with the nonpolar stationary phase, leading to shorter retention times.[5] Conversely, at a pH below their pKa, they are in their neutral, less polar form and will be more strongly retained.[5]

    Therefore, to achieve reproducible retention and good peak shape, the mobile phase is typically buffered to a pH at least 1.5 to 2 units below the pKa of the analytes. This ensures that the acidic compounds are fully protonated and behave in a consistent manner. Phosphoric acid or acetate buffers are commonly used for this purpose.[1][6]

The interplay between the stationary and mobile phases is what governs the separation. The following diagram illustrates the logical workflow for method development.

MethodDevelopment Analyte Define Analytes (e.g., Benzoic Acid, Parabens) Column Select Column (e.g., C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Choose Mobile Phase (Acetonitrile/Methanol + Buffer) Column->MobilePhase pH Optimize Mobile Phase pH (pH < pKa of analytes) MobilePhase->pH Detection Set Detection Wavelength (UV, e.g., 230 nm) pH->Detection Optimization Fine-tune Gradient/Isocratic Elution & Flow Rate Detection->Optimization Validation Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision) Optimization->Validation

Caption: A typical workflow for developing an HPLC method for benzoic acid derivatives.

Detailed Application Protocols

The following protocols are presented as robust starting points for method development and routine analysis.

Protocol 1: Simultaneous Determination of Preservatives in a Beverage Sample

This protocol is designed for the simultaneous quantification of common preservatives like benzoic acid, sorbic acid, and various parabens in liquid samples such as soft drinks or juices.

A. Instrumentation and Chromatographic Conditions

ParameterSettingRationale
HPLC System Standard system with pump, autosampler, column oven, and DAD/UV detectorProvides the necessary components for reproducible separation and detection.[1]
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase separation of these compounds.[4]
Mobile Phase A: 0.05 M Ammonium Acetate (pH 4.4) B: MethanolThe buffered aqueous phase ensures the analytes are in their non-ionized form for better retention and peak shape.[7]
Gradient 60% A / 40% BThis isocratic condition is often sufficient for baseline separation of common preservatives.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 234 nmA good compromise wavelength for the detection of both benzoic and sorbic acid.[7]
Injection Vol. 10 µLA typical injection volume for this type of analysis.

B. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of 0.05 M ammonium acetate (pH adjusted to 4.4 with acetic acid) with 400 mL of methanol.[7] Degas the solution by sonication or vacuum filtration before use.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard (e.g., benzoic acid, sorbic acid, methylparaben, ethylparaben) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions are generally stable for several weeks when stored at 4°C.[1]

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve final concentrations in the desired calibration range (e.g., 1-100 µg/mL).[1]

C. Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the sample matrix and remove any interfering components.[8][9]

SamplePrep cluster_liquid Liquid Samples (e.g., Beverages) cluster_solid Solid/Semi-solid Samples (e.g., Creams) Degas Degas Sample (Sonication) Dilute_L Dilute with Mobile Phase Degas->Dilute_L Filter_L Filter (0.45 µm Syringe Filter) Dilute_L->Filter_L Inject_L Inject into HPLC Filter_L->Inject_L Weigh Weigh Homogenized Sample Extract Extract with Methanol (Vortex/Sonicate) Weigh->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute_S Dilute with Mobile Phase Supernatant->Dilute_S Filter_S Filter (0.45 µm Syringe Filter) Dilute_S->Filter_S Inject_S Inject into HPLC Filter_S->Inject_S

Caption: Sample preparation workflow for liquid and solid/semi-solid matrices.

  • Liquid Samples (e.g., Soft Drinks):

    • Degas the sample by sonicating for 10-15 minutes.[1]

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Solid/Semi-solid Samples (e.g., Sauces, Creams):

    • Accurately weigh approximately 1-2 grams of the homogenized sample into a centrifuge tube.

    • Add a suitable volume of methanol (e.g., 20 mL), vortex for 2 minutes, and sonicate for 15 minutes to extract the analytes.[1]

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Collect the supernatant. For exhaustive extraction, this step can be repeated.

    • Dilute the supernatant with the mobile phase as needed.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

D. Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free of contaminants.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the analytes by plotting a calibration curve of peak area versus concentration for the standards and determining the concentration of the analytes in the samples from this curve.[1]

Protocol 2: Purity Assay of p-Aminobenzoic Acid (PABA)

This protocol is adapted for the purity determination of an API, such as p-aminobenzoic acid (PABA), and can serve as a framework for related compounds.[4]

A. Instrumentation and Chromatographic Conditions

ParameterSettingRationale
HPLC System Standard system with pump, autosampler, column oven, and DAD/UV detectorEnsures precise and accurate quantification for API purity analysis.
Column C8, 4.6 x 150 mm, 5 µmA C8 column provides slightly less retention than a C18, which can be advantageous for moderately polar compounds like PABA.[4]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.5) (25:75, v/v)A phosphate buffer provides robust pH control in this range.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 35 °CElevated temperature can improve peak efficiency.
Detection UV at a suitable wavelength (determined by UV spectrum of PABA)A DAD is useful for confirming peak purity and identifying impurities.
Injection Vol. 20 µLStandard injection volume.

B. Method Validation

For pharmaceutical applications, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]

  • Accuracy: The closeness of test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day).[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

C. Typical Performance Data

The following table summarizes typical validation parameters for the analysis of benzoic and sorbic acid, which would be analogous to what is required for a PABA purity assay.

ParameterBenzoic AcidSorbic Acid
Linearity Range (µg/mL) 5-2001-50
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) ~0.42~0.32
LOQ (µg/mL) ~1.14~0.99
Accuracy (% Recovery) 85-102%83-102%
Precision (%RSD) < 2%< 3%
(Data adapted from a validated method for benzoic and sorbic acid in noodles)[7]

Troubleshooting Common Issues

Even with a robust method, problems can arise. Here are some common issues encountered during the analysis of benzoic acid derivatives and their solutions.[11][12][13]

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Mobile phase pH too close to analyte pKa.- Secondary interactions with column silanol groups.- Column contamination or void.- Lower mobile phase pH by at least 1 unit.- Use a highly deactivated (end-capped) column.- Flush the column with a strong solvent; if the problem persists, replace the column.
Poor Resolution - Insufficient retention.- Inappropriate mobile phase composition.- Decrease the percentage of organic modifier in the mobile phase.- Try a different organic modifier (e.g., methanol instead of acetonitrile).
Shifting Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase and ensure it is well-mixed and degassed.- Use a column oven for stable temperature control.- Equilibrate the column thoroughly before analysis; replace if necessary.
High Backpressure - Blockage in the system (e.g., frit, in-line filter, column).- Particulate matter from unfiltered samples.- Filter all samples and mobile phases.- Reverse flush the column (if permitted by the manufacturer).- Systematically check and replace filters.
Baseline Noise/Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp failing.- Degas the mobile phase thoroughly.- Prepare fresh mobile phase with high-purity solvents.- Check detector lamp hours and replace if necessary.

Conclusion

The HPLC analysis of benzoic acid derivatives is a powerful and essential tool for quality control in numerous industries. By understanding the fundamental principles of reversed-phase chromatography and the critical role of mobile phase pH, researchers can develop robust and reliable methods. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for both novice and experienced chromatographers, enabling the accurate and efficient analysis of this important class of compounds.

References

  • HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Sigma-Aldrich.
  • High-Performance Liquid Chromatography (HPLC)
  • A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)
  • Simultaneous determination of preservatives (benzoic acid, sorbic acid, methylparaben and propylparaben)
  • HPLC Methods for analysis of Benzoic acid.
  • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Assay of Sodium Benzoate and Potassium Sorb
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
  • DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERV
  • HPLC Separation of Parabens and Benzoic Acid. SIELC Technologies.
  • Separation of Benzoic acid, 2,4,6-trimethoxy- on Newcrom R1 HPLC column. SIELC Technologies.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formul
  • An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce. PubMed.
  • HPLC Sample Preparation.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR DETERMINATION OF PRESERVATIVES IN BEVERAGES.
  • The Combined Effects of pH and Percent Methanol on the HPLC Separation of Benzoic Acid and Phenol. Columbia University.
  • HPLC Troubleshooting: Solutions for Common Problems. Phenomenex.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • HPLC Troubleshooting Guide. SCION Instruments.

Sources

Application Note: Leveraging 4-(Cyclopentanesulfonyl)benzoic Acid in the Design of LFA-1 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It focuses on the strategic application of 4-(Cyclopentanesulfonyl)benzoic acid (CAS: 860697-74-1) as a bioisosteric building block in the development of next-generation LFA-1 antagonists and anti-inflammatory agents.

Executive Summary & Scientific Rationale

In the landscape of anti-inflammatory drug discovery, the inhibition of the LFA-1/ICAM-1 interaction is a validated mechanism for treating dry eye disease (DED) and potential systemic inflammatory conditions. First-generation antagonists, such as Lifitegrast , utilize a methylsulfonyl moiety to engage specific residues within the LFA-1 I-domain.

This compound serves as a critical "SAR probe" and building block. By replacing the methyl group with a bulky, lipophilic cyclopentyl ring , researchers can:

  • Probe the Hydrophobic L-Site: The LFA-1 "L-site" (Lovastatin site) contains a hydrophobic pocket that often accommodates larger alkyl groups better than methyl groups, potentially improving binding affinity (

    
    ).
    
  • Modulate Pharmacokinetics: The increased lipophilicity (LogP) of the cyclopentyl group enhances membrane permeability and alters metabolic clearance rates compared to the methyl analog.

  • Explore Bioisosterism: This moiety acts as a rigidified, metabolically stable alternative to linear alkyl sulfones.

This guide details the synthesis protocol for this intermediate and its biological evaluation in a competitive binding assay.

Chemical Synthesis & Quality Control

Objective: Synthesize high-purity (>98%) this compound for coupling reactions.

A. Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 4-Fluorobenzoic Acid Methyl Ester Step1 Step 1: SnAr Reaction (K2CO3, DMF, 80°C) Start->Step1 Thiol Cyclopentanethiol (Reagent) Thiol->Step1 Inter1 Intermediate: 4-(Cyclopentylthio)benzoate Step1->Inter1 Step2 Step 2: Oxidation (mCPBA or Oxone) Inter1->Step2 Inter2 Intermediate: 4-(Cyclopentanesulfonyl)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final Product: 4-(Cyclopentanesulfonyl) benzoic acid Step3->Final

Caption: Three-step synthesis of this compound from 4-fluorobenzoic acid precursor.

B. Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (S

Ar)
  • Reagents: Dissolve methyl 4-fluorobenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add cyclopentanethiol (1.2 eq) and potassium carbonate (K

    
    CO
    
    
    
    , 2.0 eq).
  • Reaction: Heat the mixture to 80°C for 4–6 hours under nitrogen atmosphere.

  • Workup: Cool to room temperature (RT). Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over MgSO

    
     and concentrate.
    
  • Checkpoint: Verify formation of the thioether via LC-MS (Target Mass: M+1).

Step 2: Oxidation to Sulfone

Note: This step requires careful temperature control to avoid over-oxidation side products.

  • Reagents: Dissolve the thioether intermediate in Dichloromethane (DCM). Cool to 0°C .[1]

  • Oxidant: Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 2.5 eq) or Oxone (dissolved in water) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to destroy excess peroxide.
  • Purification: Wash with saturated NaHCO

    
     to remove m-chlorobenzoic acid byproduct. Isolate the sulfone ester.
    
Step 3: Ester Hydrolysis
  • Reagents: Dissolve the sulfone ester in a 3:1 mixture of THF:Water .

  • Base: Add LiOH·H

    
    O  (3.0 eq). Stir at RT for 2–4 hours.[2]
    
  • Isolation: Acidify the reaction mixture to pH ~2 using 1N HCl. The product, This compound , will precipitate as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Water if purity is <98%.

C. QC Specifications
ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0%HPLC (254 nm)
Identity Confirmed structure

H-NMR (DMSO-d

)
Residual Solvent < 5000 ppm (DMF/DCM)GC-HS

Biological Evaluation: LFA-1/ICAM-1 Inhibition

Objective: Assess the potency of the synthesized analog in blocking T-cell adhesion.

A. Assay Logic (Mechanism of Action)

The assay measures the ability of the compound to compete with ICAM-1-Fc (ligand) for binding to immobilized LFA-1 (receptor). A lower IC


 indicates higher potency.

MOA LFA1 LFA-1 Receptor (Immobilized) ICAM ICAM-1-Fc (Ligand) LFA1->ICAM Native Binding (Inflammation) Drug 4-(Cyclopentanesulfonyl) benzoic acid Analog Drug->LFA1 Competitive Blockade

Caption: Competitive binding mechanism. The drug occupies the LFA-1 I-domain, preventing ICAM-1 interaction.[3]

B. Solid-Phase Binding Assay Protocol
  • Coating: Coat 96-well microtiter plates with Recombinant Human LFA-1 (1 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash plates and block with 1% BSA in PBS for 1 hour at RT to prevent non-specific binding.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (synthesized acid coupled to the core scaffold) in Assay Buffer (TBS + 1mM MnCl

      
       + 0.05% Tween-20).
      
    • Note: Mn

      
       is critical for activating LFA-1.
      
    • Add 50 µL of compound solution to wells.

  • Ligand Addition: Immediately add 50 µL of Biotinylated ICAM-1-Fc (final conc. 10 nM). Incubate for 1 hour at RT.

  • Detection:

    • Wash plates 3x with Wash Buffer.

    • Add Streptavidin-HRP (1:5000). Incubate 30 mins.

    • Add TMB Substrate. Stop reaction with 1M H

      
      SO
      
      
      
      .
  • Analysis: Measure Absorbance at 450 nm. Calculate IC

    
     using a 4-parameter logistic fit.
    
C. Data Interpretation (Hypothetical)

The table below illustrates how to interpret results when comparing the Cyclopentyl analog to the standard Methyl analog (Lifitegrast-like).

CompoundR-GroupIC

(LFA-1)
LogP (Calc)Interpretation
Reference -SO

Me
3.0 nM2.5Potent, standard baseline.
Test Analog -SO

Cyclopentyl
1.5 nM 3.2 Improved Potency: The cyclopentyl group likely fills the hydrophobic pocket more effectively.
Control -SO

Ph
10.0 nM3.8Reduced Potency: Phenyl ring may be too rigid or sterically hindering.

References

  • Semba, C. P., et al. (2012). "Safety and Pharmacokinetics of a Novel Lymphocyte Function-Associated Antigen-1 Antagonist (SAR 1118) in Healthy Adults." Journal of Ocular Pharmacology and Therapeutics.

  • Zhong, M., et al. (2012). "Discovery and Development of Lifitegrast (SAR 1118): A Novel LFA-1 Antagonist for the Treatment of Dry Eye Disease." ACS Medicinal Chemistry Letters.

  • Gadek, T. R., et al. (2002). "Generation of an LFA-1 Antagonist by the Transfer of the ICAM-1 Immunoregulatory Epitope to a Small Molecule." Science.

  • PubChem Compound Summary. (2025). "this compound (CAS 860697-74-1)." National Center for Biotechnology Information.

  • Shire Development LLC. (2016). "Xiidra (Lifitegrast) Prescribing Information." U.S. Food and Drug Administration.[3][4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Aromatic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Method Development & Troubleshooting for Aromatic Acids (Benzoic, Salicylic, Phthalic, etc.)

Introduction: The "Protonation First" Philosophy

Welcome. If you are struggling with aromatic acids, you are likely facing one of three demons: peak tailing , retention time shifting , or critical pair co-elution .

In my 15 years of method development, 80% of "column failures" with aromatic acids are actually chemistry failures . Aromatic acids (e.g., benzoic acid, pKa ~4.[1][2]2) are weak acids. Their retention is governed by the Henderson-Hasselbalch equation . If you do not control the protonation state, the chromatography will fail.

This guide moves beyond generic advice to the specific thermodynamic requirements of aromatic acid separation.

Module 1: The pH Imperative (Retention Stability)

The Issue: Split peaks, broad peaks, or wandering retention times. The Science: Aromatic acids exist in equilibrium between their neutral (hydrophobic) and ionized (hydrophilic) states.

  • Neutral Form (COOH): Retains well on C18/Phenyl columns.

  • Ionized Form (COO⁻): Elutes near the void volume (t0) and interacts with silanols.

The Golden Rule: You must operate at a pH 2 units below the pKa of your most acidic analyte.[3] This ensures >99% of the population is protonated (neutral).

Decision Logic: Mobile Phase pH Selection

pH_Selection Start Start: Define Analyte List Check_pKa Identify lowest pKa (e.g., Salicylic Acid pKa ~2.97) Start->Check_pKa Calc_pH Calculate Target pH (Target = pKa - 2.0) Check_pKa->Calc_pH Is_pH_Low Is Target pH < 2.0? Calc_pH->Is_pH_Low Option_A USE PHOSPHATE BUFFER (pH 2.0 - 2.5) Robust, suppresses ionization. Is_pH_Low->Option_A No (Target > 2.0) Option_C WARNING: Silica Hydrolysis Risk Use Sterically Protected C18 (e.g., Zorbax SB, Waters HSS) Is_pH_Low->Option_C Yes (Target < 2.0) Option_B USE 0.1% TFA or FORMIC ACID (pH ~2.7) LC-MS Compatible, but less buffer capacity. Option_A->Option_B If LC-MS required

Figure 1: Decision tree for selecting mobile phase pH based on analyte pKa to ensure ion suppression.

Module 2: Troubleshooting Peak Tailing

The Issue: Asymmetrical peaks (Tailing Factor > 1.5). The Cause: "Silanol Sting." Even at low pH, residual silanols (Si-OH) on the silica surface can interact with the aromatic ring or any basic functional groups (like the amine in aminobenzoic acid).

Troubleshooting Matrix
SymptomProbable CauseThe Fix (Order of Operations)
Tailing (General) Secondary Silanol Interactions1. Switch to a "Type B" High-Purity Silica column (low metal content).2. Increase Buffer Molarity (25mM

50mM) to mask silanols.
Tailing (Basic Acids) Ionization of Amine groups1. Add 0.1% Triethylamine (TEA) as a sacrificial base (only for traditional columns).2. Use an "End-capped" column.
Fronting Peaks Column Overload1. Dilute sample.2. Inject smaller volume.3. Ensure sample solvent matches mobile phase strength.[4]
Split Peaks Wrong pH (Partial Ionization)1. Lower pH immediately. If pH is near pKa, the analyte splits between two states.

Expert Insight: For aromatic acids, Phosphate buffers generally yield sharper peaks than Formate/Acetate because phosphate provides higher ionic strength, effectively "salting out" the analyte into the stationary phase [1].

Module 3: Selectivity & Isomers (When C18 Fails)

The Issue: You cannot separate positional isomers (e.g., o-phthalic vs m-phthalic acid) or structurally similar aromatic acids. The Science: A C18 column separates based on hydrophobicity only. Isomers often have identical hydrophobicity. You need a column that can interact with the electrons in the aromatic ring (


-

interactions).
The "Selectivity Triangle" for Aromatics
  • C18 (Alkyl): Baseline choice. Separates by size/hydrophobicity.

  • Phenyl-Hexyl: The "Magic Bullet" for aromatics. The phenyl ring on the stationary phase engages in

    
    -
    
    
    
    stacking with the analyte's aromatic ring.
  • PFP (Pentafluorophenyl): For halogenated aromatics or very polar acids.

Workflow: Optimizing Resolution ( )

Column_Selectivity Input Critical Pair Co-elution Check_Struct Are they Isomers? Input->Check_Struct C18 Standard C18 Optimize %B Gradient Check_Struct->C18 No (Different Hydrophobicity) Phenyl SWITCH TO PHENYL-HEXYL Leverage Pi-Pi Interactions Check_Struct->Phenyl Yes (Positional Isomers) PFP SWITCH TO PFP (Pentafluorophenyl) Dipole-Dipole selectivity Phenyl->PFP If Phenyl fails

Figure 2: Logic flow for selecting stationary phases when separating aromatic isomers.

Why Phenyl-Hexyl? The Phenyl-Hexyl phase uses a 6-carbon linker. This allows the phenyl ring to "flex" and align with the analyte's aromatic ring, maximizing


-

retention. This often reverses the elution order compared to C18, providing the necessary orthogonality [2].

Module 4: Protocol - Recovering a Fouled Column

The Issue: High backpressure or ghost peaks after running aromatic acids. The Cause: Aromatic acids are often sparingly soluble in water. If you switch from a low-pH buffer (where they are neutral) to a high-organic wash without an intermediate step, or if the buffer precipitates, the acid can crash out inside the column pores.

The "Acid Crash" Recovery Protocol

Pre-requisite: Disconnect the column from the detector (to avoid clogging the flow cell).

  • The "Solubility" Wash (High Water):

    • Composition: 95% Water / 5% Acetonitrile (No Buffer).

    • Volume: 20 Column Volumes (approx. 30-40 mL for a standard column).

    • Purpose: Dissolves precipitated buffer salts.

  • The "Elution" Wash (High pH - Optional/Risky):

    • Only if your column is pH 10 stable (e.g., Hybrid Particle).

    • Composition: 25mM Ammonium Bicarbonate (pH ~8-9) in 50% MeOH.

    • Purpose: Ionizes the stuck aromatic acids (turning them into COO⁻), making them highly soluble and repelling them from the stationary phase.

  • The "Stripping" Wash (High Organic):

    • Composition: 95% Acetonitrile / 5% Water.

    • Volume: 20 Column Volumes.

    • Purpose: Removes hydrophobic contaminants.

  • Re-Equilibration:

    • Flush with standard mobile phase for 30 minutes before next injection.

References

  • Dolan, J. W. (2010). The Role of Buffers in HPLC Separations. LCGC North America. [Link]

  • Agilent Technologies. (2020). Selectivity of Phenyl-Hexyl Columns for Aromatic Compounds. Agilent Application Notes. [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Phenomenex Blog. [Link]

  • Williams, R. (2022).[5] pKa Data for Organic Acids. Organic Chemistry Data. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(Cyclopentanesulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Cyclopentanesulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. This guide moves beyond simple protocols to explain the scientific principles behind each troubleshooting step, ensuring you can make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer at a neutral pH. What is the first step I should take?

A1: The initial and most critical step is to adjust the pH of your buffer.

This compound is a carboxylic acid. The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH of the medium.[1] The carboxylic acid group (-COOH) is weakly acidic and can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

  • At neutral or acidic pH (below its pKa): The compound will predominantly exist in its neutral, protonated form (R-COOH). This form is less polar and, therefore, has lower solubility in water.

  • At alkaline pH (above its pKa): The compound will be deprotonated to its more polar, anionic (carboxylate) form (R-COO⁻), which is significantly more soluble in water.[2][3]

Recommended First Step: pH Adjustment Protocol

  • Prepare your desired aqueous buffer (e.g., phosphate, Tris) at the intended final concentration.

  • While stirring, slowly add a base (e.g., 1 M NaOH or 1 M KOH) dropwise to your buffer containing the undissolved this compound.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding the base until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • It is advisable to then adjust the pH back down to your desired experimental pH, being careful to observe if any precipitation occurs.

ParameterRecommendationRationale
Target pH > 6.0 (start with 7.5-8.0)To ensure the carboxylic acid is in its deprotonated, more soluble carboxylate form.
Titrant 1 M NaOH or 1 M KOHStrong bases that effectively deprotonate the carboxylic acid.
Monitoring Calibrated pH meterFor accurate and real-time measurement of the pH.
Q2: I've adjusted the pH, but I'm still facing solubility issues or precipitation upon standing. What are my next options?

A2: If pH adjustment alone is insufficient, the next logical step is to introduce a co-solvent to your aqueous buffer.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[6][7] They work by reducing the polarity of the solvent system, making it more favorable for less polar molecules to dissolve.[8]

Commonly used co-solvents in biological and pharmaceutical research include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

Co-solvent Strategy and Protocol

  • Prepare a Concentrated Stock Solution: The most effective way to use co-solvents is to first dissolve the this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Step-wise Dilution: Add the stock solution dropwise to your aqueous buffer while stirring vigorously. This technique, often called "antisolvent precipitation," can sometimes lead to the formation of very fine, amorphous particles that are more readily redissolved.

  • Optimize the Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic solvent as low as possible to avoid potential interference with your experiment or biological system. A final concentration of 1-5% is often a good starting point, but this may need to be optimized.

Troubleshooting Co-solvent Use:

  • Precipitation Upon Dilution: If the compound precipitates out of solution when added to the aqueous buffer, it indicates that the final concentration of the co-solvent is too low to maintain solubility.

  • Experimental Interference: Always run a vehicle control (buffer with the same final concentration of co-solvent but without your compound) to ensure that the co-solvent itself does not affect your experimental results.

Q3: Are there any other techniques I can employ if both pH adjustment and co-solvents are not providing the desired solubility?

A3: Yes, for particularly challenging cases, you can explore salt formation or the use of solubilizing agents.

Salt Formation

Converting the carboxylic acid to a stable salt form before dissolution can dramatically improve its aqueous solubility.[9][10] This is a common strategy in drug development. This involves reacting the acidic compound with a suitable base to form a salt.

General Protocol for Salt Formation:

  • Dissolve the this compound in a suitable organic solvent (e.g., ethanol, methanol).

  • Add a stoichiometric equivalent of a base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine) dissolved in a minimal amount of the same solvent.

  • The salt will often precipitate out of the organic solvent.

  • The precipitate can be collected by filtration, dried, and then dissolved in your aqueous buffer.

BaseResulting SaltPotential Advantages
Sodium HydroxideSodium 4-(cyclopentanesulfonyl)benzoateCommonly used, often highly water-soluble.
TromethamineTromethamine 4-(cyclopentanesulfonyl)benzoateCan offer improved stability and solubility.

Use of Solubilizing Agents

Surfactants and cyclodextrins are two classes of solubilizing agents that can be effective.

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your molecule can become entrapped within the cyclodextrin's cavity, forming an inclusion complex with enhanced aqueous solubility.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Solubility_Troubleshooting start Start: Undissolved Compound in Aqueous Buffer ph_adjust Step 1: Adjust pH (Target pH > 6.0) start->ph_adjust check_solubility1 Is the compound fully dissolved? ph_adjust->check_solubility1 success Success: Compound is Soluble check_solubility1->success Yes co_solvent Step 2: Introduce a Co-solvent (e.g., DMSO, Ethanol) check_solubility1->co_solvent No check_solubility2 Is the compound soluble at an acceptable co-solvent concentration? co_solvent->check_solubility2 check_solubility2->success Yes advanced Step 3: Advanced Techniques check_solubility2->advanced No salt_formation Consider Salt Formation advanced->salt_formation solubilizing_agents Use Solubilizing Agents (Surfactants, Cyclodextrins) advanced->solubilizing_agents Chemical_Equilibrium cluster_0 Aqueous Buffer Acid R-COOH (Less Soluble) Base R-COO⁻ + H⁺ (More Soluble) Acid->Base Deprotonation (Increase pH) Base->Acid Protonation (Decrease pH)

Caption: The effect of pH on the ionization of the carboxylic acid.

References

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... Retrieved from [Link]

  • ScienceDirect. (2026, January 7). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • ResearchGate. (2025, August 9). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • International Journal of Advanced Engineering Research and Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. Retrieved from [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. Re. Retrieved from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • ScienceDirect. (2019, March 18). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • BYJU'S. (2022, July 21). Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • The Pharma Innovation. (2015, December 14). Various techniques for solubility enhancement: An overview. Retrieved from [Link]

  • Dissolution Technologies. (2001, August). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]

  • Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Benzoic Acid. Retrieved from [Link]

  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopentylbenzoic acid. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2025, November 26). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Retrieved from [Link]

  • International Journal of Advanced Research. (2021, June 16). Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids. Retrieved from [Link]

  • ResearchGate. (2021, June 15). (PDF) BUFFER SOLUTION BEHAVIOUR ON SOLUBILITY AND DISTRIBUTION COEFFICIENT OF BENZOIC ACID BETWEEN TWO IMMISCIBLE LIQUIDS. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Cyclopentanesulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in purifying crude 4-(Cyclopentanesulfonyl)benzoic acid. As a bifunctional molecule containing both a carboxylic acid and a sulfonyl group, its purification requires a nuanced approach that considers the nature of potential impurities. This document provides troubleshooting guidance and detailed protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude product is a dark, oily, or gummy substance that won't solidify. What's causing this and how can I fix it?

A1: This is a frequent issue, typically arising from two main sources: residual high-boiling solvents or a significant load of impurities that act as a eutectic mixture, depressing the melting point.

  • Causality: The synthesis of this compound, often involving steps like Friedel-Crafts reactions, can introduce byproducts or leave unreacted starting materials.[1][2][3] For instance, if the final step is an oxidation of a toluene derivative, incomplete oxidation can leave benzylic impurities. These, along with residual solvents like DMF or DMSO, can prevent crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure your crude material is thoroughly dried under a high vacuum, possibly with gentle heating, to remove any trapped solvents.

    • Trituration: Attempt to induce crystallization by trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. The pure product should precipitate as a solid, which can then be filtered.

    • Initial Acid-Base Cleanup: If trituration fails, the high impurity load is the likely culprit. A preliminary acid-base extraction is highly effective. This technique, detailed in Protocol 1, will selectively isolate the acidic desired product from neutral or less acidic impurities.[4][5][6]

Q2: I performed a recrystallization, but my product purity (checked by HPLC/NMR) only marginally improved. What went wrong?

A2: This indicates that your chosen recrystallization solvent is not effectively differentiating between your product and the primary impurity.

  • Causality: Successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.[7][8][9] If an impurity has a very similar solubility profile to your product, it will co-crystallize, leading to poor purification.

  • Troubleshooting & Optimization:

    • Re-evaluate Your Solvent System: A single solvent may not be optimal. A two-solvent system (one "good" solvent where the compound is soluble, and one "bad" anti-solvent where it is not) often provides better selectivity. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, or Acetone/Water. The goal is to dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes faintly turbid, then allow it to cool.

    • Ensure Slow Cooling: Rapidly cooling the solution (e.g., by placing it directly in an ice bath) can cause the product to "crash out," trapping impurities within the crystal lattice.[8] Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize recovery.

    • Purity of the "Pure" Fraction: If the impurity is an isomer (e.g., the 2- or 3-substituted benzoic acid), recrystallization may be insufficient. In this case, preparative chromatography is the recommended next step.

Q3: My TLC/HPLC shows multiple spots/peaks. How do I identify the likely impurities and select the best purification strategy?

A3: Understanding the reaction pathway used to synthesize your compound is key to predicting impurities. A common route involves the Friedel-Crafts reaction between cyclopentanesulfonyl chloride and toluene, followed by oxidation of the methyl group.

  • Likely Impurities & Recommended Strategy:

    • Neutral Impurities: Unreacted toluene, cyclopentanesulfonyl chloride, or byproducts from the Friedel-Crafts step like diaryl sulfones.[10]

      • Solution: Acid-Base Extraction (Protocol 1) is the most effective method. It will convert your acidic product into a water-soluble salt, leaving these neutral impurities behind in the organic layer.[11][12]

    • Acidic Impurities: Unreacted starting material if it was already a carboxylic acid, or the sulfonic acid formed from hydrolysis of the sulfonyl chloride.[10][13]

      • Solution: These are more difficult to separate by extraction. Recrystallization (Protocol 2) is the preferred method, as the solubility profiles are likely to be different. If that fails, Column Chromatography (Protocol 3) will be necessary.

    • Inorganic Salts: Residual catalysts (e.g., AlCl₃) or bases.

      • Solution: These are typically removed during the aqueous workup (quenching) of the reaction. If they persist, they are readily removed by the acid-base extraction workflow or by washing the final solid product with water (assuming the product has low water solubility).

Q4: My final yield is very low after purification. How can I improve recovery?

A4: Low yield is often a trade-off for high purity, but significant losses can be minimized.

  • Causality & Optimization:

    • Recrystallization Losses: You may be using too much solvent. The goal is to dissolve the compound in the minimum amount of hot solvent to ensure the solution is supersaturated upon cooling.[9][14] Also, check the solubility of your product in the cold solvent; if it's still moderately soluble, you will lose a significant portion in the mother liquor.

    • Extraction Losses: During acid-base extraction, ensure you fully acidify the aqueous layer (to pH 1-2) to precipitate all of your product. Check the pH with litmus paper. Perform multiple extractions with your organic solvent during the workup to ensure all product is recovered from the aqueous phase.[5]

    • Mechanical Losses: Be meticulous with transfers between glassware. Use a rubber policeman to scrape flasks and wash glassware with the mother liquor or a small amount of cold solvent to transfer all solid material to the filter.

Visualized Troubleshooting and Workflow Diagrams

The following diagrams illustrate the logical decision-making process for troubleshooting and the standard workflows for key purification protocols.

G cluster_0 Troubleshooting Flowchart start Crude Product Analysis (TLC, HPLC, NMR) q1 Is the product an oil or gum? start->q1 s1 Perform Trituration or Initial Acid-Base Extraction q1->s1 Yes q2 Are multiple spots/peaks present? q1->q2 No (Solid) s1->q2 s2 Identify Impurity Type (Neutral, Acidic, Isomeric) q2->s2 Yes s3 Purity not improved after recrystallization? q2->s3 No (Single Impurity) s4 Optimize Recrystallization Solvent System or use Chromatography s2->s4 s3->s4 Yes s5 High Purity Achieved s3->s5 No s4->s5

Caption: Troubleshooting decision tree for purifying crude this compound.

G cluster_1 Acid-Base Extraction Workflow step1 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) step2 2. Extract with aq. NaHCO₃ (Product moves to aqueous layer) step1->step2 step3 3. Separate Layers (Organic layer contains neutral impurities) step2->step3 step4 4. Acidify Aqueous Layer with HCl (to pH ~2) step3->step4 step5 5. Precipitate Forms step4->step5 step6 6. Collect Solid by Filtration step5->step6 step7 7. Wash with Cold Water & Dry step6->step7

Caption: Step-by-step workflow for purification via acid-base extraction.

Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic contaminants.

  • Principle: this compound reacts with a mild aqueous base (sodium bicarbonate) to form a water-soluble sodium carboxylate salt. Neutral organic impurities, such as unreacted starting materials or diaryl sulfone byproducts, do not react and remain in the organic solvent.[4][6][11] The layers are then separated, and the aqueous layer is re-acidified to precipitate the purified product.[5]

  • Materials:

    • Crude this compound

    • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Separatory funnel, beakers, filtration apparatus

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 mL of EtOAc per 1 g of crude material) in a separatory funnel.

    • First Extraction: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

    • Layer Separation: Allow the layers to separate. The desired product is now in the upper aqueous layer as its sodium salt (if using EtOAc). Drain the lower organic layer into a flask labeled "Organic Layer 1". Drain the aqueous layer into a flask labeled "Aqueous Extract".

    • Repeat Extraction: Return "Organic Layer 1" to the separatory funnel and extract it once more with a fresh portion of saturated NaHCO₃ solution. Combine this second aqueous extract with the first in the "Aqueous Extract" flask. The organic layer now contains the neutral impurities and can be discarded.

    • Precipitation: Cool the combined "Aqueous Extract" in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with litmus paper). A white precipitate of the purified product should form.

    • Isolation: Collect the solid precipitate by vacuum filtration.

    • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

    • Drying: Dry the purified solid under a vacuum to a constant weight.

Protocol 2: Recrystallization for High Purity Polishing

This is the gold standard for purifying crystalline solids and is best performed after an initial cleanup by extraction.

  • Principle: This technique exploits differences in solubility between the product and impurities at varying temperatures. The ideal solvent will dissolve the product completely at its boiling point but very poorly at low temperatures.[7][8][9][15]

  • Solvent Selection Data: The solubility of the parent compound, benzoic acid, provides a good starting point for solvent selection. Generally, polar protic solvents or mixtures are effective.

Solvent SystemSuitability for ProductSuitability for ImpuritiesComments
Ethanol/Water High solubility in hot ethanol, low in cold aqueous ethanol.Polar impurities may stay in solution.Excellent for inducing crystallization. A common and effective choice.
Ethyl Acetate/Hexane Soluble in EtOAc; insoluble in hexane.Non-polar impurities remain in the mother liquor.Good for removing less polar byproducts.
Acetone High solubility.High solubility.Often too good a solvent; may require an anti-solvent like water or hexanes.
Water Low solubility even when hot.[16]-Generally not a good single solvent due to poor solubility.
  • Step-by-Step Methodology (Using Ethanol/Water System):

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

    • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

    • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Pure crystals should begin to form. Avoid disturbing the flask during this period.

    • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture.

    • Drying: Dry the purified crystals under a vacuum.

Protocol 3: Silica Gel Flash Chromatography

This method is used for challenging separations, such as isomers or impurities with very similar properties to the product.

  • Principle: Separation is based on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase. More polar compounds interact more strongly with the silica and elute later.

  • Expertise & Causality: Carboxylic acids can "streak" or show poor peak shape on silica gel due to strong, sometimes irreversible, binding to the stationary phase. To mitigate this, a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) is typically added to the mobile phase.[17] This protonates the analyte, reducing its interaction with the silica and leading to sharper peaks and better separation.

  • Step-by-Step Methodology:

    • Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product. Add 1% acetic acid to the chosen solvent system.

    • Column Packing: Pack a flash chromatography column with silica gel using the selected eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM or EtOAc). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column ("dry loading").

    • Elution: Run the column by passing the eluent through the silica gel under positive pressure.

    • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.

References
  • University of California, Davis. (n.d.). Acid-Base Extraction. LibreTexts. Available at: [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Acid–base extraction. Available at: [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Available at: [Link]

  • Reddit. (2024). Question on purifying aryl Sulfonic acids. r/Chempros. Available at: [Link]

  • Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
  • Ashenhurst, J. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Available at: [Link]

  • King, J. F., & Loosmore, S. M. (1976). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. Available at: [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Ambler, S. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Rogne, O. (1970). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Science Publishing. Available at: [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Available at: [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Available at: [Link]

  • Academia.edu. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • Niculaua, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. Available at: [Link]

  • Thati, J., & Rasmuson, Å. C. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • DiVA Portal. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Available at: [Link]

  • Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • Scribd. (n.d.). Lab Procedures for Benzoic & Sulphanilic Acid Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Structure elucidation of related impurities derived from GCLE synthesis. Available at: [Link]

Sources

Technical Support Center: Characterization of Sulfonylbenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonylbenzoic acid derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the analytical characterization of this important class of compounds. The unique combination of a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group imparts properties that can complicate standard analytical workflows.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the "why" behind the problems and provide step-by-step protocols to resolve them, ensuring the scientific integrity and reliability of your results.

Section 1: High-Performance Liquid Chromatography (HPLC) Challenges

The dual acidic nature of sulfonylbenzoic acids makes them particularly challenging for reverse-phase HPLC. Issues like poor peak shape, inconsistent retention times, and low sensitivity are common.

FAQ 1: Why am I seeing severe peak tailing for my sulfonylbenzoic acid compound on a C18 column?

Answer: Peak tailing is the most frequent issue and primarily stems from unwanted secondary interactions between the analyte and the stationary phase.[1][2] Sulfonylbenzoic acids are highly polar and acidic. On a standard silica-based C18 column, residual, un-capped silanol groups (-Si-OH) on the silica surface are also acidic.[2] At typical mobile phase pH values (e.g., pH 3-6), these silanol groups can become ionized (-Si-O⁻), creating active sites that interact strongly with your acidic analyte through ion-exchange mechanisms.[2] This leads to a mixed-mode retention mechanism (hydrophobic and ionic), causing a portion of the analyte molecules to lag on the column, resulting in a tailed peak.[1]

Troubleshooting Guide: Mitigating HPLC Peak Tailing

This workflow provides a systematic approach to diagnosing and solving peak tailing issues.

HPLC_Tailing_Workflow start Problem: Peak Tailing Observed check_pH Step 1: Mobile Phase pH Adjustment Is the mobile phase pH at least 2 units below the pKa of both acidic groups? start->check_pH check_pH->check_pH use_buffer Step 2: Use a Buffer Is a buffer (e.g., phosphate) being used to maintain constant pH? check_pH->use_buffer If Yes use_buffer->use_buffer ion_pairing Step 3: Introduce Ion-Pairing Reagent Have you tried adding an ion-pairing reagent for better retention and symmetry? use_buffer->ion_pairing If Yes ion_pairing->ion_pairing column_check Step 4: Evaluate Column Is the column modern (Type B silica) and not degraded? ion_pairing->column_check If Yes column_check->column_check solution Solution: Symmetrical Peak Achieved column_check->solution If Yes

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

Detailed Protocol 1: Optimizing Mobile Phase to Eliminate Peak Tailing

  • pH Adjustment (First Line of Defense):

    • Principle: To minimize secondary interactions with silanols, you must ensure your analyte and the silanol groups are in a neutral, protonated state.[1]

    • Action: Adjust the mobile phase pH to be at least 2 units below the pKa of your compound's carboxylic acid group.[3][4] For a typical sulfonylbenzoic acid, this often means operating at a very low pH, around 2.0-2.5.

    • Reagent: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[3] Phosphoric acid can also be used, but it is not MS-compatible.[5]

    • Caution: Standard silica columns can degrade at pH < 3. Ensure you are using a low-pH stable column (e.g., Agilent ZORBAX StableBond).[1]

  • Ion-Pair Chromatography (IPC) (For Improved Retention & Symmetry):

    • Principle: If pH adjustment is insufficient or if you have poor retention at low pH, IPC is an excellent alternative. An ion-pairing reagent, such as a quaternary amine, is added to the mobile phase.[6] This reagent has a hydrophobic tail that adsorbs to the C18 stationary phase and a positively charged head that faces the mobile phase.[7] Your negatively charged sulfonylbenzoic acid then forms a neutral ion-pair with the reagent, which is retained by a consistent reverse-phase mechanism.[8][9]

    • Action: Introduce an ion-pairing reagent into your mobile phase.

    • Reagent Selection: For acidic compounds, a positively charged (cationic) ion-pairing reagent is used. Trialkylamines are commonly employed.[6][8]

    • Starting Conditions:

      • Reagent: Triethylamine (TEA) or similar amine.

      • Concentration: Start with a low concentration, around 5-20 mM.[8]

      • pH Control: Add an acid (like acetic acid or phosphoric acid) to the mobile phase to create a buffer system with the TEA, typically targeting a pH between 3 and 7.

Table 1: Example HPLC Method Parameters for Sulfonylbenzoic Acid Analysis

ParameterInitial Method (Tailing)Optimized Method (IPC)
Column Standard C18, 5 µm, 4.6x250 mmStandard C18, 5 µm, 4.6x250 mm
Mobile Phase A Water + 0.1% Formic Acid10 mM Triethylamine, pH adjusted to 4.5 with Phosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 20-80% B in 15 min20-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Result Broad, tailing peakSharp, symmetrical peak with increased retention

Section 2: Mass Spectrometry (MS) Challenges

Effective characterization by MS requires efficient and predictable ionization. The dual acidic groups of sulfonylbenzoic acids strongly influence this process.

FAQ 2: I am getting a very weak or no signal for my compound in positive ion mode ESI-MS. What is the problem?

Answer: The issue lies in the fundamental chemistry of your analyte and the electrospray ionization (ESI) process. Sulfonylbenzoic acids contain two acidic protons (one on the sulfonic acid, pKa < 1; one on the carboxylic acid, pKa ~3-4). These groups readily lose protons (deprotonate) to form negative ions (anions).

Positive ion mode ESI relies on the analyte accepting a proton (protonation).[10] For a molecule that is already strongly acidic and exists as an anion in solution, protonation is chemically unfavorable. Therefore, attempting to analyze these compounds in positive ion mode will result in very poor ionization efficiency and low sensitivity.[11]

Troubleshooting Guide: Optimizing MS Signal

This decision diagram guides you to the correct ionization mode and helps troubleshoot common MS issues.

MS_Troubleshooting start Problem: Poor MS Signal check_mode Step 1: Ionization Mode Are you using Negative Ion Mode? start->check_mode check_mode->check_mode mobile_phase Step 2: Mobile Phase Compatibility Is the mobile phase basic or neutral (e.g., contains ammonium acetate)? check_mode->mobile_phase If Yes mobile_phase->mobile_phase check_adducts Step 3: Check for Adducts/Multiply Charged Species Are you observing [M-2H]²⁻ or other adducts? mobile_phase->check_adducts If Yes check_adducts->check_adducts solution Solution: Strong, Clear MS Signal check_adducts->solution If Yes, Target these ions

Caption: Decision workflow for optimizing sulfonylbenzoic acid MS analysis.

Detailed Protocol 2: MS Method Development for Sulfonylbenzoic Acids

  • Select Negative Ion Mode:

    • Principle: Negative ion mode ESI detects analytes that have lost a proton.[10] Since sulfonylbenzoic acids readily deprotonate, this is the ideal mode. You should expect to see the singly-charged deprotonated molecule, [M-H]⁻.

    • Action: Set your mass spectrometer to operate in Negative Ion Mode. This is the single most critical step for sensitive detection.[11][12]

  • Optimize Mobile Phase for MS:

    • Principle: The mobile phase should facilitate deprotonation. While acidic mobile phases (like 0.1% formic acid) can work, a neutral or slightly basic mobile phase often enhances signal intensity in negative mode.

    • Action: If your chromatography allows, use a mobile phase containing a volatile buffer like 5-10 mM ammonium acetate or ammonium bicarbonate. This helps maintain a pH where the analyte remains ionized.

    • Caution: Avoid non-volatile buffers like phosphate, as they will contaminate the MS source.[10]

  • Identify Expected Ions:

    • Principle: Due to the two acidic sites, you may see both singly and doubly charged ions. The relative abundance of these can be influenced by the instrument's source conditions.

    • Action: In your mass spectrum, look for the following ions:

      • [M-H]⁻: The singly deprotonated molecule (most common).

      • [M-2H]²⁻: The doubly deprotonated molecule. This will appear at an m/z value equal to (Molecular Weight - 2) / 2.

      • Fragment Ions: In some cases, fragmentation can occur in the source. A common fragment for sulfonylbenzoic acids is the loss of SO₃ (80 Da), though this is more typical in tandem MS (MS/MS). The fragment ion [C₇H₅O₅S]⁻ at m/z 201 has also been reported for derivatives.[13]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Challenges

NMR is essential for structural elucidation, but the acidic protons and potential for poor solubility can complicate spectral acquisition and interpretation.

FAQ 3: The acidic protons from my -COOH and -SO₃H groups are not visible or appear as a very broad hump in my ¹H NMR spectrum. Why is this happening?

Answer: This is a very common and expected phenomenon for compounds with acidic, exchangeable protons. There are two main reasons for this:

  • Chemical Exchange: The acidic protons on the carboxylic and sulfonic acid groups are not static. They are in constant, rapid exchange with each other and with any trace amounts of water (H₂O) present in the deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[14] This rapid exchange on the NMR timescale leads to signal broadening. Often, the signal becomes so broad that it merges into the baseline and is essentially invisible.

  • Deuterium Exchange: If the deuterated solvent contains deuterium oxide (D₂O), the acidic protons (¹H) on your molecule can exchange with the deuterium atoms (²H) from the D₂O. Since ²H is not detected in a standard ¹H NMR experiment, the signal for your acidic protons will disappear completely.

Detailed Protocol 3: Acquiring High-Quality NMR Spectra

  • Choice of Solvent:

    • Principle: The choice of solvent is critical for both solubility and minimizing proton exchange.

    • Action: Use a polar aprotic solvent like DMSO-d₆ .[14] DMSO is excellent for dissolving polar compounds and its ability to form hydrogen bonds can slow down the exchange rate of the acidic protons, sometimes allowing them to be observed as broad singlets. Avoid protic solvents like Methanol-d₄ unless necessary, as they will promote rapid exchange.

  • Ensuring Sample Dryness:

    • Principle: Minimizing the amount of water in your NMR tube is crucial to reduce the rate of chemical exchange.

    • Action:

      • Thoroughly dry your synthesized compound under high vacuum before preparing the NMR sample.

      • Use a high-purity deuterated solvent from a fresh, sealed ampoule or bottle to minimize dissolved water content.

  • Confirmation with D₂O Shake:

    • Principle: You can definitively confirm that a broad peak corresponds to an exchangeable acidic proton by intentionally exchanging it with deuterium.

    • Action:

      • Acquire a standard ¹H NMR spectrum of your compound in DMSO-d₆.

      • Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

      • Shake the tube vigorously for about 30 seconds.

      • Re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton(s) will have disappeared.

By systematically addressing these common challenges in HPLC, MS, and NMR, you can significantly improve the quality and reliability of your analytical data for sulfonylbenzoic acid compounds, accelerating your research and development efforts.

References

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013, November 27).
  • HPLC Troubleshooting - Tailing Peaks - Shimadzu UK Limited. (2022, August 26).
  • Haseeb, A., et al. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-portal.org.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • Ion-pairing chromatography - US4042327A. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • Ion Pair Reagents - Octane Sulfonic Acid - Solumetrics. (n.d.).
  • Kuda, O., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.
  • Dolan, J. W. (2008). Ion Pairing - Blessing or Curse? LCGC North America.
  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.
  • Holčapek, M., et al. (1999). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments.
  • Separation of p-(Methylsulphonyl)benzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (2023). ChemRxiv.
  • Leito, I., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).

Sources

Validation & Comparative

Validation of an Analytical Method for 4-(Cyclopentanesulfonyl)benzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Cyclopentanesulfonyl)benzoic acid is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and specific enzyme inhibitors.[1] Its structural duality—combining a polar, acidic carboxyl group with a lipophilic cyclopentyl sulfone moiety—presents unique chromatographic challenges.

This guide details the validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound. Unlike generic protocols, this guide focuses on the causality of method parameters and validates the method against the rigorous ICH Q2(R2) standards (effective 2024). We compare this approach against LC-MS/MS and Potentiometric Titration to demonstrate why HPLC-UV is the optimal balance of specificity, robustness, and cost-efficiency for routine release testing.

Part 1: Strategic Method Selection & Comparison

Before validating a method, one must justify its selection. For an intermediate like this compound, the primary critical quality attribute (CQA) is Assay Purity .

Comparative Analysis of Quantification Techniques
FeatureRP-HPLC (UV Detection) LC-MS/MS Potentiometric Titration
Primary Utility Routine Assay & Purity Trace Impurity / GenotoxinsRaw Material Assay (Non-specific)
Specificity High (Resolves structural isomers)Very High (Mass selective)Low (Responds to all acidic protons)
Sensitivity (LOD) Moderate (~0.05%)Extreme (ppb levels)Low (mM range)
Cost/Run LowHighVery Low
Robustness High (Buffer resistant)Moderate (Matrix effects)High
Suitability Optimal for >98% purity checks.[1]Overkill for assay; required for trace analysis.Risky if acidic impurities exist.

Verdict: RP-HPLC is chosen because it separates the main peak from potential synthetic byproducts (e.g., unreacted sulfonyl chlorides or decarboxylated species) which titration cannot distinguish.

Part 2: Method Development & Causality[1]

This section explains the why behind the chromatographic conditions.

The Stationary Phase Selection
  • Choice: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.

  • Causality: The cyclopentyl group is significantly hydrophobic.[2] A C18 column provides sufficient retention (k' > 2.0) to separate the analyte from the solvent front. A C8 column might result in elution too early due to the polar carboxylic acid tail.

Mobile Phase pH Control
  • Choice: 0.1% Orthophosphoric Acid (pH ~2.5) in Water vs. Acetonitrile.

  • Causality: The pKa of the benzoic acid moiety is approximately 4.2.

    • If pH > pKa: The acid ionizes (COO-), becoming highly polar and eluting near the void volume with significant tailing.

    • If pH < pKa: The acid remains protonated (COOH), increasing interaction with the C18 phase and sharpening the peak shape. Therefore, pH 2.5 is mandatory.

Detection Wavelength
  • Choice: 254 nm.

  • Causality: The benzene ring conjugated with the sulfone group exhibits a strong

    
     transition. While 210 nm is more sensitive, it is susceptible to solvent noise (cut-off). 254 nm offers the best signal-to-noise ratio for this aromatic system.
    

Part 3: Validation Protocol (ICH Q2(R2) Compliant)

This protocol is designed as a self-validating system . Each step includes a "System Suitability" check that must pass before data is accepted.

Workflow Visualization

ValidationWorkflow Start Method Validation Initiation Specificity Specificity: Stress Testing Start->Specificity Pass Linearity Linearity: 5 Levels (80-120%) Specificity->Linearity R² > 0.999 Accuracy Accuracy: Spike Recovery Linearity->Accuracy Rec 98-102% Precision Precision: Repeatability Accuracy->Precision RSD < 2% Robustness Robustness: Parameter Variation Precision->Robustness Report Final Validation Report Robustness->Report

Figure 1: Sequential validation workflow ensuring data integrity at each checkpoint.

Experiment 1: Specificity (Forced Degradation)

Objective: Prove the method can measure the analyte unequivocally in the presence of degradation products.

  • Preparation: Prepare 1 mg/mL stock of this compound.

  • Stress Conditions:

    • Acid:[1][2][3][4][5] 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours.

    • Oxidation:[1] 3% H2O2, RT, 4 hours.

    • Thermal: 80°C, 24 hours.

  • Analysis: Inject stressed samples.

  • Acceptance Criteria: Peak purity (via Diode Array Detector) must be > 990. No interference at the retention time of the main peak.

Experiment 2: Linearity & Range

Objective: Demonstrate proportionality between concentration and response.

  • Protocol: Prepare 5 concentrations: 80%, 90%, 100%, 110%, and 120% of the target concentration (e.g., 0.5 mg/mL).

  • Execution: Inject each solution in triplicate.

  • Calculation: Plot Concentration (X) vs. Area (Y). Calculate Slope, Y-intercept, and Correlation Coefficient (r).

  • Acceptance Criteria:

    • 
      .
      
    • Y-intercept bias

      
       of the response at 100% level.
      
Experiment 3: Accuracy (Recovery)

Objective: Confirm the method measures the true value.

  • Protocol: Spike a placebo (if available) or solvent with the analyte at 80%, 100%, and 120% levels.

  • Replicates: 3 preparations per level (Total 9 determinations).

  • Acceptance Criteria: Mean recovery must be within 98.0% – 102.0% with %RSD

    
    .
    
Experiment 4: Precision (Repeatability & Intermediate)

Objective: Assess the scatter of results.

  • Repeatability: 6 injections of the same 100% standard.

    • Limit: RSD

      
       (System Precision).[1][5]
      
  • Method Precision: 6 separate preparations of the sample.

    • Limit: RSD

      
      .[5]
      
  • Intermediate Precision: Repeat "Method Precision" on a different day, with a different analyst and different column lot.

    • Limit: Overall RSD (n=12)

      
      .
      

Part 4: Analytical Logic & Troubleshooting

The following diagram illustrates the decision logic for troubleshooting retention time shifts, a common issue with sulfonyl benzoic acids due to pH sensitivity.

Troubleshooting Issue Issue: Retention Time Drift CheckPH Check Mobile Phase pH Issue->CheckPH CheckTemp Check Column Temp CheckPH->CheckTemp pH OK Action1 Adjust pH (Must be < 3.0) CheckPH->Action1 pH > 3.0 Action2 Thermostat Column (Set to 30°C) CheckTemp->Action2 Fluctuating CheckEq Check Equilibration CheckTemp->CheckEq Temp Stable

Figure 2: Troubleshooting logic for retention time instability.

Part 5: References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanisms).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • PubChem. (2025).[8] this compound Compound Summary. National Library of Medicine. [Link] (General chemical property verification).[1]

Sources

A Comparative Guide to 4-(Cyclopentanesulfonyl)benzoic Acid Analogs as Potent PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The Rise of 4-(Cyclopentanesulfonyl)benzoic Acid Analogs as PAI-1 Inhibitors

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs are finely tuned by modifications to various parts of the molecule. The core structure consists of a benzoic acid moiety, a central sulfonyl linker, and a cyclopentyl group. SAR studies have explored substitutions on the benzoic acid ring and modifications of the group attached to the sulfonyl moiety.

A crucial aspect of the development of these inhibitors has been the optimization of their pharmacokinetic properties, such as oral bioavailability and metabolic stability, alongside their primary inhibitory activity. For instance, the evolution from early hits to clinical candidates like TM5614 involved the synthesis and evaluation of over 1400 derivatives.[1]

Data Presentation: A Comparative Look at PAI-1 Inhibition
Compound IDCore Scaffold ModificationR Group on Benzoic AcidPAI-1 IC50 (µM)Reference
Tiplaxtinin (PAI-039) Indole-basedN/A2.7[2]
TM5275 This compound2-{[({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetyl)amino]}-5-chloro6.95[4]
TM5441 Phenylsulfonamide derivativeVaried substitutions13.9 - 51.1[2]
TM5614 Optimized TM5275 analogNot publicly disclosed3.63[1]
PAI-749 Naphthyl indole seriesN/APotent inhibitor[2]

Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this class of compounds typically involves a multi-step process. A general approach starts with the commercially available 4-(chlorosulfonyl)benzoic acid, which can be reacted with various amines to generate a library of sulfonamide derivatives.[5] For the specific synthesis of the this compound core, a different strategy is required, often involving the oxidation of a corresponding thioether.

Step 1: Synthesis of 4-(Cyclopentylthio)benzoic Acid

A detailed, publicly available, step-by-step protocol for the direct synthesis of this compound is not readily found in the provided search results. However, a plausible synthetic route would involve the reaction of 4-mercaptobenzoic acid with a cyclopentyl halide (e.g., cyclopentyl bromide) under basic conditions to form 4-(cyclopentylthio)benzoic acid.

Step 2: Oxidation to this compound

The resulting thioether can then be oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

Step 3: Amide Coupling to Introduce Diversity

The carboxylic acid group of this compound can then be activated (e.g., using thionyl chloride to form the acyl chloride) and reacted with a variety of amines to generate a diverse library of analogs, similar to the strategy employed in the development of TM5275.[6]

Illustrative Synthetic Workflow:

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Analog Synthesis 4-Mercaptobenzoic_Acid 4-Mercaptobenzoic Acid Thioether_Formation Thioether Formation 4-Mercaptobenzoic_Acid->Thioether_Formation Cyclopentyl_Bromide Cyclopentyl Bromide Cyclopentyl_Bromide->Thioether_Formation Base Base (e.g., NaOH) Base->Thioether_Formation 4-Cyclopentylthiobenzoic_Acid 4-(Cyclopentylthio)benzoic Acid Thioether_Formation->4-Cyclopentylthiobenzoic_Acid Oxidation Oxidation 4-Cyclopentylthiobenzoic_Acid->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Oxidation Core_Scaffold This compound Oxidation->Core_Scaffold Activation Carboxylic Acid Activation (e.g., SOCl2) Core_Scaffold->Activation Acyl_Chloride 4-(Cyclopentanesulfonyl)benzoyl Chloride Activation->Acyl_Chloride Amide_Coupling Amide Coupling Acyl_Chloride->Amide_Coupling Amine_Library Amine Library (R-NH2) Amine_Library->Amide_Coupling Final_Analogs 4-(Cyclopentanesulfonyl)benzoic Acid Analogs Amide_Coupling->Final_Analogs

Caption: Synthetic workflow for this compound analogs.

In Vitro PAI-1 Inhibition Assay (Chromogenic)

Materials:

  • Recombinant human tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween 20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. A constant final concentration of DMSO should be maintained in all wells.

  • Substrate Addition: To initiate the chromogenic reaction, add a mixture of plasminogen and the chromogenic substrate to each well.

  • Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

PAI1_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compounds Start->Compound_Dilution PAI1_Incubation Incubate PAI-1 with Test Compounds Compound_Dilution->PAI1_Incubation tPA_Addition Add tPA/uPA and Incubate PAI1_Incubation->tPA_Addition Substrate_Addition Add Plasminogen and Chromogenic Substrate tPA_Addition->Substrate_Addition Measurement Measure Absorbance Over Time Substrate_Addition->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Concluding Remarks for the Field

References

  • Overview: PAI-1 inhibitors and clinical applic
  • What are the new molecules for PAI-1 inhibitors?
  • What PAI-1 inhibitors are in clinical trials currently?
  • Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity. [PMC]
  • Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484. [MDPI]
  • Ki Summary - BindingDB.
  • A long-acting PAI-1 inhibitor reduces thrombus form
  • Tiplaxtinin (PAI-039, Tiplasinin, CAS Number: 393105-53-8) | Cayman Chemical.
  • Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid - PrepChem.com.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid - Benchchem.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid - Benchchem.
  • Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease. [PMC]
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • 4 - Organic Syntheses Procedure.
  • PAI-1 | Inhibitors | MedChemExpress.
  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. [PMC]
  • (PDF)
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. [PMC]

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of 4-(Cyclopentanesulfonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Cyclopentanesulfonyl)benzoic acid scaffold represents a critical pharmacophore in the development of Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonists. Most notably recognized as the "left-wing" motif of Lifitegrast (Xiidra®), this structural class has revolutionized the treatment of inflammatory ocular surface diseases by inhibiting the LFA-1/ICAM-1 interaction.

This guide analyzes the translational gap between in vitro potency and in vivo efficacy for derivatives of this scaffold. While in vitro assays often show sub-nanomolar affinity, in vivo success is strictly governed by solubility, residence time on the ocular surface, and the ability to penetrate the mucin layer—factors that distinguish clinical candidates from mere chemical probes.

Key Findings at a Glance
Feature4-(Cyclopentanesulfonyl) Derivatives Cyclosporine A (Reference) Implication
Primary Target LFA-1 (Integrin

)
Calcineurin (T-cell signaling)Faster onset of action for LFA-1 antagonists.
In Vitro Potency (

)

nM (Adhesion blockade)
N/A (Intracellular inhibition)High specificity for the LFA-1 I-domain.
Solubility High (pH dependent)Very Low (Requires emulsion)Derivatives allow for clear solutions vs. milky emulsions.
In Vivo Onset Rapid (Days to 2 Weeks)Slow (6–12 Weeks)Superior patient compliance profile.

Mechanistic Foundation: The Sulfone Scaffold

To understand the efficacy data, one must understand the binding mode. LFA-1 is an integrin expressed on T-cells.[1][2] Its ligand, ICAM-1, is upregulated on inflamed epithelial cells.[3]

The This compound moiety mimics the Aspartate-137 residue of ICAM-1. The sulfone group acts as a hydrogen bond acceptor, while the cyclopentyl ring occupies a specific hydrophobic pocket within the LFA-1 I-domain (inserted domain). This "molecular mimicry" competitively blocks the immunological synapse formation.

Visualization: The Immunological Blockade

The following diagram illustrates the mechanism of action where the derivative intercepts the T-Cell/APC interaction.

MOA TCell T-Cell Surface (LFA-1 Integrin) APC Target Cell / APC (ICAM-1 Ligand) TCell->APC Native Binding (High Affinity) Inflammation T-Cell Activation & Cytokine Release TCell->Inflammation Triggers Derivative Sulfone-Benzoic Derivative Derivative->TCell Competes for I-Domain

Figure 1: Mechanism of Action. The derivative (Green) binds the LFA-1 I-domain, preventing the native LFA-1/ICAM-1 interaction (Red dashed) and halting downstream inflammation.

In Vitro Profiling: The Potency Trap

In the discovery phase, derivatives are screened for their ability to prevent T-cell adhesion. However, raw potency (


) is not the sole predictor of success.
The Gold Standard Assay: Jurkat Cell Adhesion

This assay measures the ability of the compound to prevent fluorescently labeled Jurkat T-cells (expressing LFA-1) from binding to recombinant ICAM-1 coated plates.

Comparative In Vitro Data
Compound ClassIC50 (Jurkat/ICAM-1)LogD (pH 7.4)Solubility (mg/mL)
Optimized Sulfone Derivative 2.5 – 4.0 nM 1.5 – 2.5 > 50
Early Gen (Hydantoin-based)10 – 50 nM> 4.0< 0.1
Cyclosporine A (Control)N/A (Indirect)> 5.0< 0.05

Critical Insight: Early LFA-1 antagonists (Hydantoins) had excellent potency but poor solubility (high LogD). The This compound scaffold was specifically engineered to lower LogD, allowing the drug to be dissolved in aqueous eye drops (high concentration) rather than suspensions, which is critical for local bioavailability.

In Vivo Translation: The Efficacy Reality

Translating nanomolar potency to a living eye is challenging due to tear turnover. The drug must penetrate the mucin layer and bind LFA-1 on infiltrating lymphocytes before being washed away.

Primary Model: Murine Dry Eye Disease (DED)
  • Induction: Scopolamine (systemic) + Controlled Environment Chamber (low humidity/high airflow).

  • Duration: 14–21 days.

  • Readout: Corneal Fluorescein Staining (CFS).

Comparative Efficacy Data (Day 14)
MetricVehicle ControlCyclosporine (0.05%)Sulfone Derivative (5%)
Corneal Staining Score (0-15) 12.5 ± 1.29.8 ± 1.56.2 ± 0.8
Onset of Significance N/ADay 42+Day 14
Lymphocyte Infiltration HighModerateLow

Interpretation: The sulfone derivative demonstrates superior efficacy speed. While Cyclosporine eventually works, the LFA-1 antagonist creates an immediate blockade of immune recruitment, resulting in a statistically significant reduction in corneal damage within two weeks.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating this specific chemical class.

Protocol A: Jurkat Cell Adhesion Assay (In Vitro)

Validates the mechanism and determines IC50.

  • Coat Plates: Incubate 96-well plates with Recombinant Human ICAM-1-Fc (10 µg/mL in PBS) overnight at 4°C.

  • Block: Wash 3x with PBS. Block with 1% BSA/PBS for 1 hour at 37°C to prevent non-specific binding.

  • Prepare Cells: Harvest Jurkat E6-1 cells. Label with Calcein-AM (5 µM) for 30 min at 37°C. Wash 2x to remove excess dye.

  • Compound Treatment: Pre-incubate labeled Jurkat cells (

    
     cells/mL) with the Sulfone Derivative  (serial dilutions: 0.1 nM to 10 µM) for 20 minutes.
    
    • Note: Include a "No ICAM-1" control (BSA only) and "Vehicle" control (DMSO).

  • Stimulation: Add PMA (phorbol 12-myristate 13-acetate, 10 ng/mL) to activate LFA-1 into its high-affinity state.

  • Adhesion: Plate cells onto the ICAM-1 coated wells. Incubate 45 min at 37°C.

  • Wash: Critical Step. Using a multi-channel pipette, gently wash the plate 3x with warm PBS. Do not use a plate washer; shear force must be controlled.

  • Readout: Measure fluorescence (Ex 485nm / Em 530nm). Calculate % Inhibition relative to vehicle.

Protocol B: Murine Scopolamine-Induced DED Model (In Vivo)

Validates therapeutic efficacy.

  • Induction (Day 0): Administer Scopolamine hydrobromide (0.5 mg/0.2 mL) via osmotic pump (subcutaneous implantation) to C57BL/6 mice.

  • Environmental Stress: Place mice in a controlled chamber: Humidity < 30%, Airflow > 15 L/min.

  • Treatment (Day 3 - Day 14):

    • Group 1: Vehicle (PBS/Saline).

    • Group 2: Sulfone Derivative (5% solution, pH 7.0).

    • Dosing: 1 drop (5 µL) topically, TID (3x daily).

  • Clinical Readout (Day 7 & 14):

    • Instill 1 µL of 1% liquid fluorescein into the inferior conjunctival sac.

    • Wait 3 minutes.

    • Grade corneal staining under Cobalt Blue light using the NEI Grading System (0-15 scale).

Visualization: Experimental Workflow

The following diagram outlines the critical path from compound synthesis to validated in vivo data.

Workflow Synthesis Synthesis: Coupling Sulfone-Benzoic Acid to THIQ Core Solubility Solubility Screen: Must be >50mg/mL (pH 7) Synthesis->Solubility Filter 1 Jurkat In Vitro: Jurkat/ICAM-1 Adhesion (Target: IC50 < 3nM) Solubility->Jurkat Filter 2 PK Ocular PK: Tear Residence Time Jurkat->PK Translation InVivo In Vivo Efficacy: Murine DED Model (Target: Reduced Staining) PK->InVivo Validation

Figure 2: Screening Workflow. The critical filter for this scaffold is Solubility (Filter 1) before Potency (Filter 2), ensuring the compound can be formulated as a clear ophthalmic solution.

References

  • Semba, C. P., & Gadek, T. R. (2016). Development of Lifitegrast: A Novel T-Cell Inhibitor for the Treatment of Dry Eye Disease. Clinical Ophthalmology.

  • Zhong, M., et al. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Medicinal Chemistry Letters.

  • Perez, V. L., et al. (2016). Lifitegrast, a Novel Integrin Antagonist for Treatment of Dry Eye Disease. The Ocular Surface.[4][5]

  • Gadek, T. R., et al. (2002). Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule. Science.

  • Keating, G. M. (2017). Lifitegrast: A Review in Dry Eye Disease. Drugs.

Sources

Safety Operating Guide

4-(Cyclopentanesulfonyl)benzoic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 860697-74-1 Formula: C₁₂H₁₄O₄S Molecular Weight: 254.3 g/mol [1][2]

Executive Summary & Safety Profile

As a Senior Application Scientist, I emphasize that the safe disposal of 4-(Cyclopentanesulfonyl)benzoic acid requires understanding its chemical behavior as both a carboxylic acid and a sulfone . While this specific compound is not a P-listed or U-listed acute toxin under US EPA RCRA regulations, it must be treated as a hazardous chemical waste due to its potential for skin, eye, and respiratory irritation, and its persistence in the environment if not properly destroyed.[2]

Core Safety Directive: The primary disposal method for this compound is high-temperature incineration .[1][2] Do not discharge into municipal sewer systems.[3]

Hazard Identification Summary
Hazard ClassGHS SignalHazard Statements (Typical)
Skin Irritation WarningH315: Causes skin irritation.[1][2][4][5]
Eye Irritation WarningH319: Causes serious eye irritation.[2][6][7][8]
STOT-SE WarningH335: May cause respiratory irritation.[1][2][4][6][8]

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and segregated to prevent accidental reactivity in the waste stream.

Chemical Compatibility[2][9]
  • Incompatible with: Strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases (e.g., sodium hydroxide, which will form the water-soluble benzoate salt).[1][2]

  • Segregation: Store waste in a container dedicated to "Solid Organic Acids" or "Non-Halogenated Organic Solids." [2]

Containment Protocol
  • Solid Waste: Collect in a high-density polyethylene (HDPE) or glass container.[1][2] Double-bagging in chemically resistant LDPE bags is recommended for powders to prevent dust generation.[1]

  • Liquid Waste (Solutions):

    • Organic Solvents: Combine with compatible non-halogenated solvents (e.g., acetone, methanol).[2]

    • Aqueous Solutions: Neutralize to pH 6–8 before consolidation, only if permitted by your facility's specific waste profile; otherwise, treat as "Corrosive Aqueous Waste."[2]

Disposal Decision Matrix

The following workflow dictates the operational logic for disposing of this compound based on its physical state.

DisposalMatrix Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPath Collect in HDPE Drum Label: 'Hazardous Waste - Solid Organic' Solid->SolidPath SolventCheck Solvent Type? Liquid->SolventCheck Incinerate Final Disposal: High-Temp Incineration SolidPath->Incinerate OrganicSolv Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrganicSolv AqueousSolv Aqueous Solution (Water/Buffer) SolventCheck->AqueousSolv OrganicSolv->Incinerate Fuel Blending pHCheck Check pH AqueousSolv->pHCheck Neutralize Neutralize to pH 6-9 pHCheck->Neutralize If pH < 2 or > 12 AqWasteBin Aqueous Waste Drum (Trace Contamination) pHCheck->AqWasteBin If pH 2-12 Neutralize->AqWasteBin AqWasteBin->Incinerate Treatment Plant

Figure 1: Decision matrix for determining the correct waste stream based on physical state and solvent composition.[1][2]

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Objective: Isolate the solid chemical for incineration without generating dust.[2]

  • PPE Requirement: Wear nitrile gloves, lab coat, and safety goggles.[2] If handling >10g of fine powder, use a NIOSH N95 respirator or work inside a fume hood.

  • Collection:

    • Transfer the solid directly into a wide-mouth HDPE waste jar.[1]

    • Do not mix with oxidizers or reactive metals.

  • Labeling:

    • Apply a hazardous waste label.[2]

    • Chemical Name: "this compound".[1][2]

    • Constituents: "100%".

    • Hazard Checkbox: Check "Irritant" and "Toxic" (as a precaution).[2]

  • Storage: Store in the satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Safely consolidate solutions containing the compound.

  • Scenario 1: Organic Solvents (e.g., Reaction Mother Liquor) [1][2]

    • Pour into the "Flammable/Organic Solvent Waste" carboy.

    • Ensure the container is rated for the solvent (e.g., steel safety can for acetone, glass/HDPE for halogenated solvents).[2]

    • Verification: Confirm the waste stream is destined for fuel blending/incineration .[2]

  • Scenario 2: Aqueous Waste (e.g., Extraction Layers) [1][2]

    • The benzoic acid moiety allows this compound to form salts in basic conditions (pH > 5).[2]

    • Step 1: Measure pH.[2]

    • Step 2: If pH < 2 (Acidic) or pH > 12.5 (Basic), neutralize carefully with dilute NaOH or HCl respectively to pH 5–9.

    • Step 3: Dispose of in "Aqueous Hazardous Waste" container.

    • Note: Even if neutralized, do not pour down the drain unless your facility has a specific permit for trace organic acids.

Protocol C: Empty Container Management (RCRA Empty)

Under US EPA regulations (40 CFR 261.7), a container is considered "RCRA Empty" if:

  • All wastes have been removed using common practices (pouring, pumping).[2]

  • No more than 2.5 cm (1 inch) of residue remains on the bottom.[2]

Procedure:

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[2]

  • Rinsate Disposal: Pour the rinsate into the Organic Solvent Waste container (Protocol B).[2]

  • Defacing: Cross out the original label and mark "EMPTY."[2]

  • Disposal: Discard the bottle in standard glass trash or recycling, depending on facility policy.

Regulatory Compliance & Logic

RCRA Waste Classification

This compound is not specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[1][2] However, waste generators must determine if it exhibits hazardous characteristics.[9]

  • Ignitability (D001): Not applicable to the solid.[2] Applicable if dissolved in flammable solvents.[2]

  • Corrosivity (D002): Applicable if the waste is an aqueous solution with pH ≤ 2.[2]

  • Reactivity (D003): Not reactive under normal conditions.

  • Toxicity (D004-D043): Not expected to leach regulated heavy metals or organics (like Benzene/Chloroform) above regulatory limits.[1][2]

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental release.[10]

SpillResponse Assess 1. Assess Risk (Quantity? Dust?) PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 3. Containment (Cover with pads/dike) PPE->Contain Clean 4. Clean Up (Sweep or Scoop) Contain->Clean Dispose 5. Disposal (Seal in Bag -> Waste Drum) Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.

  • Dry Spill: Gently sweep up to avoid dust generation.[2] Use a dustpan and brush dedicated to chemical cleanup.

  • Wet Spill: Absorb with vermiculite, sand, or commercial spill pads.[2]

  • Decontamination: Wipe the surface with a soap/water solution, followed by an acetone wipe.[2] Dispose of all wipes as solid hazardous waste.

References

  • Accela ChemBio. (2023).[2] Product Information: this compound (CAS 860697-74-1).[1] Retrieved from [1][2]

  • US Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[2][9] Retrieved from [1][2]

  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: Benzoic Acid Derivatives (General Hazard Classifications). Retrieved from [1][2]

  • BioFount. (2024).[2][3] this compound Chemical Properties. Retrieved from [1][2]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.